Product packaging for 2,4-Dimethoxyiodobenzene(Cat. No.:CAS No. 20469-63-0)

2,4-Dimethoxyiodobenzene

Cat. No.: B1295263
CAS No.: 20469-63-0
M. Wt: 264.06 g/mol
InChI Key: ZDUYJCKEORTAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dimethoxyiodobenzene is a useful research compound. Its molecular formula is C8H9IO2 and its molecular weight is 264.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IO2 B1295263 2,4-Dimethoxyiodobenzene CAS No. 20469-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUYJCKEORTAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174442
Record name 2,4-Dimethoxyiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20469-63-0
Record name 1-Iodo-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20469-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxyiodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20469-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxyiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of 2,4-Dimethoxyiodobenzene (CAS No: 20469-63-0). The information herein is compiled to support research, development, and safety protocols. Data is presented in a structured format for clarity and ease of comparison, supplemented by general experimental methodologies and a logical workflow for chemical characterization.

Chemical Identity

  • IUPAC Name: 1-Iodo-2,4-dimethoxybenzene[1]

  • Synonyms: Benzene, 1-iodo-2,4-dimethoxy-; 1,3-Dimethoxy-4-iodobenzene[1][2]

  • CAS Number: 20469-63-0[1][3]

  • Molecular Formula: C₈H₉IO₂[1][2]

  • Molecular Weight: 264.06 g/mol [2][3]

  • Chemical Structure:

    • SMILES: COc1ccc(I)c(OC)c1[2][3]

    • InChI: 1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3[2][3]

    • InChI Key: ZDUYJCKEORTAQE-UHFFFAOYSA-N[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are sourced from literature and computational models, providing a comprehensive dataset for scientific applications.

PropertyValueUnitSource / Method
Melting Point 37-41°C(lit.)[3]
Boiling Point 557.06KJoback Calculated Property[2]
Flash Point > 110°C(closed cup)[3]
Water Solubility (log10WS) -2.86mol/LCrippen Calculated Property[2]
Octanol/Water Partition Coefficient (logP) 2.308Crippen Calculated Property[2]
Enthalpy of Fusion (ΔfusH°) 16.52kJ/molJoback Calculated Property[2]
Enthalpy of Vaporization (ΔvapH°) 51.19kJ/molJoback Calculated Property[2]
Standard Gibbs Free Energy of Formation (ΔfG°) -42.25kJ/molJoback Calculated Property[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -182.43kJ/molJoback Calculated Property[2]
McGowan's Characteristic Volume (McVol) 137.380ml/molMcGowan Calculated Property[2]
Critical Temperature (Tc) 799.44KJoback Calculated Property[2]
Critical Pressure (Pc) 3299.15kPaJoback Calculated Property[2]

Experimental Protocols for Property Determination

The determination of the physical properties of a compound like this compound involves standardized laboratory procedures. While specific experimental reports for this compound are not detailed in the provided search results, the following outlines the general methodologies employed.

3.1 Melting Point Determination

The melting point is a critical indicator of purity.

  • Methodology: Capillary Tube Method

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

    • The temperature is raised slowly and steadily.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure crystalline solids, this range is typically narrow. The literature value for this compound is 37-41 °C.[3]

3.2 Boiling Point Determination

Boiling point provides insight into the volatility of a substance.

  • Methodology: Distillation Method

    • A sample of the compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

    • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

    • The flask is heated, and the vapor rises and condenses in the condenser.

    • The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

3.3 Flash Point Determination

Flash point is a crucial safety parameter, indicating the lowest temperature at which vapors will ignite with an ignition source.

  • Methodology: Closed-Cup Method

    • The sample is placed in a sealed cup (e.g., a Pensky-Martens or Cleveland closed-cup tester).

    • The temperature of the sample is gradually increased.

    • An ignition source is periodically introduced to the vapor space above the liquid.

    • The flash point is the lowest temperature at which the vapors ignite momentarily. For this compound, this is reported as >110 °C.[3]

3.4 Solubility and Partition Coefficient (logP)

These parameters are vital in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

  • Methodology: Shake-Flask Method for logP

    • A known amount of this compound is dissolved in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

    • The layers are separated, and the concentration of the compound in each layer is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is logP.

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized or procured chemical compound like this compound.

G cluster_start Initiation cluster_purification Purification & Purity Assessment cluster_phys_props Physical Property Determination cluster_struct_elucid Structural Elucidation cluster_end Finalization start Procurement or Synthesis of this compound purify Purification (e.g., Recrystallization, Chromatography) start->purify purity Purity Analysis (e.g., HPLC, GC-MS, NMR) purify->purity mp Melting Point purity->mp bp Boiling Point purity->bp sol Solubility / logP purity->sol fp Flash Point purity->fp nmr NMR Spectroscopy (¹H, ¹³C) purity->nmr ms Mass Spectrometry purity->ms ir IR Spectroscopy purity->ir report Technical Data Sheet & Safety Documentation mp->report bp->report sol->report fp->report nmr->report ms->report ir->report

Caption: Workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the physical properties of this compound, essential for its safe handling, application in research, and development of new chemical entities. For further toxicological and safety information, consulting the full Safety Data Sheet (SDS) from a supplier is recommended.

References

An In-Depth Technical Guide to 2,4-Dimethoxyiodobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxyiodobenzene, a key aromatic building block in organic synthesis. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its application in the construction of bioactive molecules, with a particular focus on its role as a precursor in the synthesis of combretastatin analogues, a class of potent anticancer agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Properties of this compound

This compound is a polysubstituted aromatic compound featuring two methoxy groups and an iodine atom attached to a benzene ring. These functional groups impart distinct reactivity, making it a versatile reagent in various chemical transformations.

PropertyValueReference
CAS Number 20469-63-0[1]
Molecular Formula C₈H₉IO₂[1]
Molecular Weight 264.06 g/mol [1]
Appearance Not specified, likely a solid at room temperature
Melting Point 37-41 °C
Boiling Point Not specified
Solubility Soluble in common organic solvents

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

SpectroscopyKey Features
¹H NMR Signals corresponding to aromatic protons and two distinct methoxy group protons.
¹³C NMR Resonances for the eight carbon atoms, including the iodine-bearing carbon and the methoxy carbons.
Mass Spectrometry (MS) Molecular ion peak at m/z ≈ 264, consistent with the molecular weight.[1]
Infrared (IR) Spectroscopy Characteristic absorptions for C-O stretching of the methoxy groups and C-H stretching of the aromatic ring.[1]

Synthesis of this compound

A common and efficient method for the preparation of this compound is the direct iodination of 1,3-dimethoxybenzene.

Experimental Protocol: Iodination of 1,3-Dimethoxybenzene

Materials:

  • 1,3-Dimethoxybenzene

  • Iodine (I₂)

  • Nitrogen dioxide (NO₂) (catalyst)

  • Acetonitrile (CH₃CN)

  • Oil bath

  • Magnetic stirrer

  • Reaction vessel (sealed)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a reaction vessel, add 1,3-dimethoxybenzene (0.5 mmol), iodine (I₂) (0.3 mmol), and acetonitrile (1.5 mL).[2]

  • Introduce nitrogen dioxide (NO₂) (1.35 mL) into the reaction vessel.[2]

  • Seal the reaction vessel, ensuring there is air present inside.[2]

  • Place the sealed vessel in a preheated oil bath at 120 °C.[2]

  • Stir the reaction mixture magnetically at 120 °C for 12 hours.[2]

  • After the reaction is complete, cool the system to room temperature.[2]

  • Purify the resulting mixture by column chromatography on silica gel to obtain this compound.[2] A reported yield for this reaction is 98%.[2]

  • Confirm the structure of the product using ¹H NMR spectroscopy.[2]

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of a variety of bioactive compounds, primarily through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups can influence the reactivity of the aryl iodide, and the substitution pattern is often found in natural products and pharmacologically active molecules.

Role in the Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[3] The 2,4-dimethoxy phenyl moiety is a common structural feature in many combretastatin analogues. This compound serves as a key starting material for introducing this "B-ring" of the combretastatin scaffold.

Representative Experimental Protocols for Cross-Coupling Reactions

The following are generalized yet detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.

Reaction Scheme: this compound + Arylboronic acid → 2,4-Dimethoxy-substituted biaryl

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Add the degassed solvent (5-10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.

Reaction Scheme: this compound + Alkene → 2,4-Dimethoxystyryl derivative

Experimental Protocol:

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃ or P(o-tol)₃) (optional, but often beneficial)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a sealed tube or Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (if used, 0.02-0.10 mmol) in the solvent (5-10 mL).

  • Add the base (1.5-2.0 mmol).

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds between an aryl halide and an amine.[4]

Reaction Scheme: this compound + Amine → N-(2,4-Dimethoxyphenyl)amine derivative

Experimental Protocol:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or SPhos)

  • Strong base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.01-0.05 mmol), the phosphine ligand (0.012-0.06 mmol), and the base (1.4 mmol).

  • Add this compound (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Signaling Pathway of Combretastatin Analogues

Combretastatin analogues derived from this compound typically exert their anticancer effects by disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is particularly evident in the construction of complex, biologically active molecules, such as combretastatin analogues, through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize novel compounds with potential therapeutic applications. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and important molecules in the fields of medicine and materials science.

References

Synthesis of 2,4-Dimethoxyiodobenzene from 1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dimethoxyiodobenzene from 1,3-dimethoxybenzene, a key transformation in the preparation of various pharmaceutical intermediates and research chemicals. This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient laboratory execution.

Introduction

This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond which allows for a variety of cross-coupling reactions. The synthesis from the readily available 1,3-dimethoxybenzene is a common yet critical step in many synthetic pathways. The electron-rich nature of the 1,3-dimethoxybenzene ring directs iodination primarily to the 4-position, with the potential for di-iodination if the reaction is not carefully controlled. This guide explores several effective methods for this transformation.

Quantitative Data Summary

The following table summarizes the quantitative data for various methods of synthesizing this compound from 1,3-dimethoxybenzene, allowing for a direct comparison of their efficiencies.

MethodIodinating Agent & Catalyst/OxidantSolventTemperatureReaction TimeYield/ConversionReference
Method 1: Iodine/Nitrogen DioxideI₂ / NO₂Acetonitrile120 °C12 hours98% Yield[1][2]
Method 2: Iodine/Hydrogen PeroxideI₂ / 30% aq. H₂O₂Solvent-free45 °C5 hours92% Conversion[3]
Method 3: Electrolytic OxidationElectrolytically generated I⁺Acetonitrile0 °C~4 seconds98.4% Selectivity[4]
Method 4: N-IodosuccinimideNIS / Trifluoroacetic acid (catalytic)AcetonitrileRoom Temp.< 16 hoursHigh Yield*[5]

*Yields are reported as high for methoxybenzenes, though a specific yield for 1,3-dimethoxybenzene was not detailed in the cited literature.

Experimental Protocols

Detailed methodologies for the two most accessible and high-yielding chemical synthesis routes are provided below.

Method 1: Iodination using Iodine and Nitrogen Dioxide

This protocol is adapted from a patented procedure and boasts a very high yield.[1][2]

Materials:

  • 1,3-dimethoxybenzene (0.5 mmol)

  • Iodine (I₂) (0.3 mmol)

  • Acetonitrile (1.5 mL)

  • Nitrogen dioxide (NO₂) (1.35 mL, normal pressure and temperature)

  • Reaction vessel (sealed)

  • Oil bath

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vessel, add 1,3-dimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.

  • Introduce 1.35 mL of nitrogen dioxide (NO₂) into the reaction vessel.

  • Seal the reaction vessel, ensuring the presence of air within.

  • Place the sealed vessel in an oil bath preheated to 120 °C.

  • Stir the reaction mixture magnetically at 120 °C for 12 hours.

  • After the reaction is complete, cool the system to room temperature.

  • The crude reaction mixture is then purified by column chromatography to yield the this compound product.

Work-up and Purification:

  • The specifics of the column chromatography (eluent system, silica gel mesh size) are not detailed in the source but would typically involve a non-polar/polar solvent system such as hexane/ethyl acetate on silica gel (230-400 mesh). The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Method 2: Iodination using Iodine and Hydrogen Peroxide (Gram Scale)

This "green" chemistry approach utilizes an inexpensive oxidant and is performed without an organic solvent.[6]

Materials:

  • 1,3-dimethoxybenzene (10 mmol, 1.38 g)

  • Iodine (I₂), finely powdered (5 mmol, 1.27 g)

  • 30% aqueous Hydrogen Peroxide (H₂O₂) (6 mmol, 0.68 g)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Magnetic stirrer

  • Heating mantle or water bath

Procedure:

  • To a reaction flask, add 1,3-dimethoxybenzene (10 mmol, 1.38 g).

  • Add finely powdered iodine (5 mmol, 1.27 g) to the flask.

  • Add 30% aqueous hydrogen peroxide (6 mmol, 0.68 g) to the mixture.

  • Stir the reaction mixture at 45 °C for 5 hours.

  • After 5 hours, add a 10% aqueous solution of sodium thiosulfate (30 mL) to quench any unreacted iodine.

  • The product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

Work-up and Purification:

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.62 (d, J = 8.6 Hz, 1H)

  • δ 6.43 (d, J = 2.6 Hz, 1H)

  • δ 6.32 (dd, J = 8.6, 2.7 Hz, 1H)

  • δ 3.85 (s, 3H)

  • δ 3.80 (s, 3H)[7]

¹³C NMR (100.6 MHz, CDCl₃):

  • δ 161.4

  • δ 158.9

  • δ 139.2

  • δ 107.0

  • δ 99.3

  • δ 74.8

  • δ 56.3

  • δ 55.5[7]

GC-MS:

  • m/z (%): 264.00 (100) [M]⁺[7]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start 1. Charge Reactor with 1,3-Dimethoxybenzene and Solvent (if applicable) reagents 2. Add Iodinating Agent and Oxidant/Catalyst start->reagents conditions 3. Set Reaction Temperature and Stir reagents->conditions quench 4. Quench Reaction conditions->quench Reaction Monitoring (TLC) extract 5. Extract Product quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Column Chromatography or Recrystallization dry->purify analyze 9. Characterize Product (NMR, MS, etc.) purify->analyze end end analyze->end Final Product

Caption: Generalized workflow for the synthesis of this compound.

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway for the iodination of 1,3-dimethoxybenzene.

reaction_pathway 1,3-Dimethoxybenzene Intermediate Wheland Intermediate (Carbocation) 1,3-Dimethoxybenzene->Intermediate + I⁺ Electrophile I⁺ Product Intermediate->Product - H⁺ Proton_Loss - H⁺

Caption: Electrophilic iodination of 1,3-dimethoxybenzene.

References

Spectroscopic data for 2,4-Dimethoxyiodobenzene (¹H-NMR, ¹³C-NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethoxyiodobenzene, a key intermediate in various synthetic applications. The data presented herein, including Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a detailed characterization of the compound's molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for compound identification and characterization.

Table 1: ¹H-NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.62d8.61HH-6
6.43d2.61HH-3
6.32dd8.6, 2.71HH-5
3.85s-3HOCH₃
3.80s-3HOCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C-NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
161.4C-4
158.9C-2
139.2C-6
107.0C-5
99.3C-3
74.8C-1
56.3OCH₃
55.5OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 100.6 MHz[1]

Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
264.00100[M]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Table 4: Infrared (IR) Spectroscopy Data

While a detailed list of absorption peaks is not publicly available without specific database access[2][3], the IR spectrum of this compound is expected to exhibit characteristic bands corresponding to its functional groups. These include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹ and ~1050 cm⁻¹

  • C-I stretching: ~600-500 cm⁻¹

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections detail the general methodologies employed for each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C-NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts were referenced to the residual solvent signal (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm). For ¹³C-NMR, broadband proton decoupling was employed to simplify the spectrum by removing ¹H-¹³C coupling.[4]

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1] The sample, dissolved in a suitable volatile solvent, was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, were ionized (typically by electron impact), and the resulting fragments were analyzed based on their mass-to-charge ratio.[5]

Infrared (IR) Spectroscopy

The IR data is typically acquired using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. In this method, a small amount of the solid sample is placed in direct contact with an ATR crystal (e.g., diamond). An infrared beam is passed through the crystal, and it interacts with the sample at the point of contact. The attenuated IR beam is then detected to generate the spectrum.[1][6][7][8] This technique requires minimal sample preparation.[2]

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of this compound is illustrated in the following diagram. This workflow demonstrates how different spectroscopic techniques provide complementary information to confirm the compound's identity and structure.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Proton & Carbon Environment - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Molecular Weight & Fragmentation - Molecular Ion Peak (m/z) - Isotopic Pattern MS->MS_Data IR_Data Functional Groups - C-O, C=C, C-H, C-I vibrations IR->IR_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

IUPAC name and synonyms for 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxyiodobenzene, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature

The compound with the structure this compound is systematically named in accordance with IUPAC nomenclature. It is also known by several synonyms.

  • IUPAC Name : 1-iodo-2,4-dimethoxybenzene[1]

  • Synonyms :

    • This compound[1]

    • Dimethoxyiodobenzene[1]

    • 3-Methoxy-4-iodoanisole[1]

    • 2,4-Dimethoxyphenyl iodide[1]

    • 1,3-DIMETHOXY-4-IODOBENZENE[1]

    • 2,4-DIMETHOXY-1-IODOBENZENE[1]

    • 4-IODO-1,3-DIMETHOXYBENZENE[1]

    • Benzene, 1-iodo-2,4-dimethoxy-[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-iodo-2,4-dimethoxybenzene is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Registry Number 20469-63-0[1][2]
Molecular Formula C₈H₉IO₂[1][2]
Molecular Weight 264.06 g/mol [1]
Melting Point 37-41 °C
Flash Point > 110 °C (> 230 °F) - closed cup
InChI 1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3[2]
InChIKey ZDUYJCKEORTAQE-UHFFFAOYSA-N[2]
SMILES COc1ccc(I)c(OC)c1

Experimental Protocols

Synthesis of 1-Iodo-2,4-dimethoxybenzene

A method for the preparation of 1-iodo-2,4-dimethoxybenzene has been described, providing a high yield of the final product.[3]

Materials:

  • 1,3-dimethoxybenzene

  • Iodine (I₂)

  • Nitrogen dioxide (NO₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a reaction vessel, add 0.5 mmol of 1,3-dimethoxybenzene, 0.3 mmol of I₂, and 1.5 mL of acetonitrile in sequence.[3]

  • Introduce 1.35 mL of NO₂ at normal pressure and temperature into the reaction vessel.[3]

  • Seal the reaction vessel, ensuring air is present inside.[3]

  • Place the sealed reaction vessel into an oil bath preheated to 120°C.[3]

  • Magnetically stir the reaction mixture at 120°C for 12 hours.[3]

  • After the reaction is complete, cool the reaction system to room temperature.[3]

  • Purify the resulting mixture by column chromatography to obtain the this compound product.[3]

This protocol reportedly yields the this compound product at a rate of 98%. The structure of the product was confirmed using ¹H-NMR.[3]

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of 1-iodo-2,4-dimethoxybenzene.

SynthesisWorkflow A Reactant Loading B Reaction Conditions A->B Seal Vessel subA 1,3-Dimethoxybenzene Iodine (I₂) Acetonitrile Nitrogen Dioxide (NO₂) C Reaction B->C Heat & Stir subB 120°C Oil Bath 12 hours D Workup C->D Cool to RT E Purification D->E Column Chromatography F Product E->F subF 1-Iodo-2,4-dimethoxybenzene

Caption: A workflow diagram for the synthesis of 1-iodo-2,4-dimethoxybenzene.

References

Solubility profile of 2,4-Dimethoxyiodobenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2,4-dimethoxyiodobenzene in common organic solvents. In the absence of specific published quantitative solubility data for this compound, this document outlines a robust experimental protocol for determining its solubility using the gold-standard shake-flask method. Furthermore, it presents an illustrative qualitative solubility profile based on established chemical principles and the known behavior of structurally similar molecules. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility characteristics of this compound for their work.

Introduction

This compound is an aromatic organic compound with applications in various areas of chemical synthesis, including as an intermediate in the preparation of more complex molecules. A critical physicochemical property that dictates its utility in solution-based reactions, purification processes, and formulation development is its solubility in different solvent systems. Understanding the solubility profile is paramount for optimizing reaction conditions, designing effective separation and purification strategies, and for professionals in the pharmaceutical industry, predicting its behavior in formulation and drug delivery systems.

This guide provides a detailed methodology for the experimental determination of the solubility of this compound and presents an expected qualitative solubility profile in a range of common organic solvents.

Illustrative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is illustrative and should be confirmed by experimental determination.

Solvent ClassSolventExpected Qualitative SolubilityRationale
Alcohols MethanolSolubleThe polar hydroxyl group of methanol can interact with the methoxy groups of the solute.
EthanolSolubleSimilar to methanol, ethanol's polarity allows for favorable interactions.
Ketones AcetoneVery SolubleThe polar carbonyl group of acetone is a good hydrogen bond acceptor, interacting well with the solute.
Methyl Ethyl KetoneVery SolubleSimilar to acetone, MEK is an effective solvent for polarizable aromatic compounds.
Esters Ethyl AcetateVery SolubleThe ester functional group provides polarity and good solvation capabilities for the solute.
Ethers Diethyl EtherVery SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar character is compatible with the aromatic ring.
Tetrahydrofuran (THF)Very SolubleTHF is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Aromatic Hydrocarbons TolueneSolubleThe non-polar aromatic rings of both solvent and solute allow for favorable π-π stacking interactions.
BenzeneSolubleSimilar to toluene, benzene is a good solvent for aromatic compounds.
Halogenated Solvents DichloromethaneVery SolubleThe polarity and polarizability of dichloromethane make it an excellent solvent for many organic solids.
ChloroformVery SolubleSimilar to dichloromethane, chloroform is a versatile solvent for a broad range of organic compounds.
Aprotic Polar Solvents Dimethylformamide (DMF)Very SolubleDMF is a highly polar aprotic solvent capable of dissolving a wide variety of organic and inorganic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is another highly polar aprotic solvent with strong solvating power.
Non-Polar Solvents HexaneSparingly SolubleThe significant difference in polarity between the non-polar hexane and the more polar this compound limits solubility.
Aqueous Solvents WaterInsolubleThe largely non-polar character of the aromatic ring and the iodine atom, coupled with the inability to form strong hydrogen bonds with water, results in very low aqueous solubility.[2]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[4] The method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.

    • Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[5] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or GC.

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G start Start: Prepare Materials prep_vials Add Excess Solid Solute and Known Volume of Solvent to Vials start->prep_vials equilibration Equilibrate in Shaker Bath (Constant Temperature and Time) prep_vials->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter Supernatant (Remove Undissolved Solid) sampling->filtration dilution Accurately Dilute Filtered Sample filtration->dilution analysis Analyze by HPLC/GC dilution->analysis quantification Quantify Concentration from Calibration Curve analysis->quantification calibration Prepare and Analyze Calibration Standards calibration->quantification calculation Calculate Solubility quantification->calculation end End: Report Solubility Data calculation->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

In-Depth Technical Guide: Health and Safety for Handling 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,4-Dimethoxyiodobenzene (CAS No: 20469-63-0). The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 20469-63-0
Molecular Formula C₈H₉IO₂
Molecular Weight 264.06 g/mol
Appearance Solid[1]
Melting Point 37-41 °C
Flash Point > 110 °C (> 230 °F) - closed cup
Storage Class 13 - Non Combustible Solids

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Toxicological Information

Quantitative Toxicity Data for Related Compounds:

CompoundCAS NumberLD50 (Oral, Rat)Dermal LD50 (Rabbit)Reference
1,4-Dimethoxybenzene150-78-73600 mg/kg> 5000 mg/kg
Iodobenzene591-50-4Harmful if swallowed (No specific LD50 provided)Not available[3]

The lack of specific toxicity data for this compound underscores the importance of handling it with a high degree of caution.

Experimental Protocols for Toxicity Assessment

Should further toxicological evaluation be required, the following standardized OECD guidelines are recommended for assessing the key identified hazards.

Skin Irritation Testing (OECD Guideline 439)

This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the skin irritation potential of a substance.

Methodology:

  • Tissue Preparation: Three-dimensional RhE models, which mimic the upper layers of human skin, are used.

  • Application of Test Substance: A small amount of this compound (solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After incubation and a post-treatment rinsing and recovery period, cell viability is determined using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

  • Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.

Eye Irritation Testing (OECD Guideline 405)

This in vivo test is designed to determine the potential of a substance to cause eye irritation or damage. It should only be conducted after a weight-of-evidence analysis of existing data suggests a need for in vivo testing.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Initial Test: A single animal is initially tested. A small, measured amount of this compound is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Confirmatory Test: If the initial test does not show corrosive or severe irritant effects, the response is confirmed in up to two additional animals.

  • Classification: The severity and reversibility of the observed eye lesions are used to classify the substance according to its eye irritation potential.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Proceed if risks are managed Engineering Controls Engineering Controls Gather Materials->Engineering Controls Personal Protective Equipment Personal Protective Equipment Engineering Controls->Personal Protective Equipment Chemical Handling Chemical Handling Personal Protective Equipment->Chemical Handling Decontamination Decontamination Chemical Handling->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Waste Disposal->Storage

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: If working with fine powders or in a situation where dust may be generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

Hygiene Measures:

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting.[4]

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

  • Do not allow the chemical to enter drains or waterways.

Storage and Stability

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).[1]

Proposed Metabolic Pathway

Metabolic_Pathway Proposed Metabolic Pathway of this compound This compound This compound Intermediate_1 2-Iodo-5-methoxyphenol This compound->Intermediate_1 CYP450 (O-demethylation at C4) Intermediate_2 4-Iodo-3-methoxyphenol This compound->Intermediate_2 CYP450 (O-demethylation at C2) Hydroxylated_Metabolite Hydroxylated derivatives This compound->Hydroxylated_Metabolite CYP450 (Ring Hydroxylation) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Intermediate_1->Conjugated_Metabolites Phase II Enzymes Intermediate_2->Conjugated_Metabolites Phase II Enzymes Hydroxylated_Metabolite->Conjugated_Metabolites Phase II Enzymes Excretion Excretion Conjugated_Metabolites->Excretion

Caption: A proposed metabolic pathway for this compound.

This proposed pathway suggests that this compound undergoes Phase I metabolism via O-demethylation at either the 2- or 4-position methoxy group, or through direct hydroxylation of the aromatic ring. These reactions are primarily mediated by CYP450 enzymes. The resulting phenolic and hydroxylated intermediates are then likely to undergo Phase II conjugation reactions, forming more water-soluble glucuronide and sulfate conjugates, which are then excreted from the body.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and follow all applicable safety regulations.

References

The Genesis of a Key Reagent: A Technical Guide to the Synthesis of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxyiodobenzene, a valuable iodinated aromatic compound. While the precise historical account of its initial discovery and first synthesis remains elusive in readily accessible literature, this document details the foundational and subsequent methodologies for its preparation. The focus is on providing actionable experimental protocols, comparative data, and a clear visualization of the synthetic pathways.

Introduction

This compound, also known as 1-iodo-2,4-dimethoxybenzene, serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and materials, is well-established. The compound is prepared by the direct iodination of 1,3-dimethoxybenzene (resorcinol dimethyl ether). Over the years, various methods have been developed for this electrophilic aromatic substitution, each with its own set of advantages regarding yield, safety, and environmental impact. This guide will focus on a common and effective early method of synthesis.

Synthetic Approaches: An Overview

The primary route to this compound involves the direct iodination of 1,3-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing, making the 4-position the most favorable site for electrophilic substitution due to steric hindrance at the 2-position and the electronic activation provided by both methoxy groups.

A prevalent and historically significant method for this transformation is the use of iodine in the presence of an oxidizing agent. One such common and effective system involves the use of iodine and hydrogen peroxide.

Experimental Protocol: Iodination of 1,3-Dimethoxybenzene

This protocol is based on a widely used and efficient method for the synthesis of this compound.

Objective: To synthesize this compound via the electrophilic iodination of 1,3-dimethoxybenzene.

Reagents and Materials:

  • 1,3-Dimethoxybenzene

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,3-dimethoxybenzene (1.0 equivalent) in a suitable solvent, add finely powdered iodine (0.5 to 1.0 equivalent).

  • To this stirring mixture, add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise.

  • The reaction mixture is then stirred at a controlled temperature, typically ranging from room temperature to a gentle heat (e.g., 45 °C), for a period of several hours (e.g., 5 hours) until the reaction is complete (monitoring by TLC is recommended).[1]

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound using various methods.

Method/Reagent SystemSubstrateProductYield (%)Melting Point (°C)Reference
I₂ / 30% aq. H₂O₂1,3-DimethoxybenzeneThis compound~92% (conversion)37-41[2]
I₂ / NO₂ / Acetonitrile1,3-DimethoxybenzeneThis compound98%-[3]
Electrolytic Oxidation1,3-Dimethoxybenzene4-Iodo-1,3-dimethoxybenzene98.6% (selectivity)-[4]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,3-dimethoxybenzene.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 1_3_DMB 1,3-Dimethoxybenzene Reaction_Vessel Reaction Mixture (Solvent) 1_3_DMB->Reaction_Vessel Iodine_Source Iodine (I₂) Iodine_Source->Reaction_Vessel Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Reaction_Vessel Quenching Quenching (aq. Na₂S₂O₃) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction (Organic Solvent/Water) Quenching->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification_Step Recrystallization or Column Chromatography Evaporation->Purification_Step Crude Product Final_Product This compound Purification_Step->Final_Product Pure Product EAS_Pathway E_plus Electrophile (I⁺) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) E_plus->Sigma_Complex Attack by π-system Aromatic_Ring 1,3-Dimethoxybenzene (Nucleophile) Aromatic_Ring->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation H_plus H⁺ Sigma_Complex->H_plus Base Base (e.g., H₂O) Base->Product

References

A Technical Guide to the Commercial Supply and Purity of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the quality and accessibility of chemical reagents are of paramount importance. 2,4-Dimethoxyiodobenzene, a key building block in organic synthesis, is no exception. This technical guide provides an in-depth overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound.

Commercial Availability and Purity

This compound is readily available from a variety of commercial chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to 98%, with some suppliers offering higher purity grades upon request. The table below summarizes the offerings from several key suppliers.

SupplierReported PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific Chemicals (formerly Alfa Aesar)97%20469-63-0C₈H₉IO₂264.06
Sigma-Aldrich97%20469-63-0C₈H₉IO₂264.06
Dayang Chem (Hangzhou) Co., Ltd.98.0%25245-35-6C₈H₉IO₂264.06
Shanghai Nianxing Industrial Co., Ltd95.0%25245-35-6C₈H₉IO₂264.06
J & K SCIENTIFIC LTD.98.0% (GC)20469-63-0C₈H₉IO₂264.06
TCI (Shanghai) Development Co., Ltd.98.0% (GC)20469-63-0C₈H₉IO₂264.06
Energy Chemical97%20469-63-0C₈H₉IO₂264.06

Quality Control and Purity Assessment Workflow

The quality control of this compound, from procurement to experimental use, is a critical process for ensuring the reliability and reproducibility of research outcomes. The following diagram illustrates a typical workflow for the quality assessment of this chemical.

cluster_sourcing Sourcing & Procurement cluster_incoming_qc Incoming Quality Control cluster_analytical_methods Analytical Methods cluster_disposition Material Disposition s1 Identify & Qualify Suppliers s2 Request Certificate of Analysis (CoA) s1->s2 s3 Procure this compound s2->s3 qc1 Visual Inspection s3->qc1 qc2 Verify CoA Data qc1->qc2 qc3 Perform Identity & Purity Testing qc2->qc3 a1 HPLC/UPLC qc3->a1 Purity & Impurity Profile a2 GC-MS qc3->a2 Volatile Impurities a3 NMR Spectroscopy (¹H, ¹³C) qc3->a3 Structural Confirmation a4 Melting Point Analysis qc3->a4 Physical Characterization d1 Accept & Release for Use a1->d1 If Meets Specifications d2 Reject & Return to Supplier a1->d2 If Fails Specifications a2->d1 If Meets Specifications a2->d2 If Fails Specifications a3->d1 If Meets Specifications a3->d2 If Fails Specifications a4->d1 If Meets Specifications a4->d2 If Fails Specifications

Caption: Quality Control Workflow for this compound.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial. While a Certificate of Analysis from the supplier provides initial data, independent verification is often necessary. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for separating this compound from non-volatile organic impurities.

  • Instrumentation: HPLC system with a UV detector, pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polarity phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • For structural confirmation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

    • For qNMR: Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube. Add approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. For qNMR, ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • For structural confirmation: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound.

    • For qNMR: Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the standard.

Synthesis and Purification Overview

For researchers who may need to synthesize or further purify this compound, a common laboratory-scale synthesis involves the direct iodination of 1,3-dimethoxybenzene. A patent describes a method where 1,3-dimethoxybenzene is reacted with iodine (I₂) in the presence of nitrogen dioxide (NO₂) in acetonitrile.[1] The reaction mixture is heated, and after completion, the product is purified by column chromatography.[1] This purification step is crucial for removing unreacted starting materials and side products, yielding the final product with high purity.[1] The structure of the synthesized this compound is typically confirmed using analytical techniques such as ¹H-NMR.[1]

References

An In-depth Technical Guide to the Chemical Structure and Electronic Properties of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, and electronic and spectroscopic properties of 2,4-Dimethoxyiodobenzene (DMIB). DMIB is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. This document consolidates available data on its molecular characteristics and provides detailed experimental protocols for its synthesis and analysis, aiming to serve as a valuable resource for researchers in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a substituted aromatic compound. The benzene ring is functionalized with two methoxy groups at positions 2 and 4, and an iodine atom at position 1. The presence of both electron-donating methoxy groups and an electrophilic iodine atom makes it a versatile reagent in various chemical transformations.

Table 1: Chemical Identification of this compound [1]

IdentifierValue
IUPAC Name 1-iodo-2,4-dimethoxybenzene
Synonyms Benzene, 1-iodo-2,4-dimethoxy-
CAS Number 20469-63-0
Molecular Formula C₈H₉IO₂
Molecular Weight 264.06 g/mol
SMILES COc1ccc(I)c(OC)c1
InChI InChI=1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3

Electronic Properties

Table 2: Summary of Electronic Properties of this compound

PropertyValueNotes
Dipole Moment Not availableExpected to have a net dipole moment due to the asymmetric substitution.
Ionization Potential Not availableThe electron-donating methoxy groups are expected to lower the ionization potential compared to iodobenzene.
Electron Affinity Not availableHalogenated aromatic compounds can have a range of electron affinities.[4][5]

Spectroscopic Data

The structural characterization of this compound is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.62d1HH-6
6.43d1HH-3
6.32dd1HH-5
3.85s3HOCH₃ (C4)
3.80s3HOCH₃ (C2)

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
161.4C-2
158.9C-4
139.2C-6
107.0C-5
99.3C-3
74.8C-1
56.3OCH₃ (C4)
55.5OCH₃ (C2)

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
264100[M]⁺

Experimental Protocols

Synthesis of this compound

The following protocol describes a method for the synthesis of this compound from 1,3-dimethoxybenzene.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Product Reactant1 1,3-Dimethoxybenzene ReactionVessel Reaction Vessel Reactant1->ReactionVessel Reactant2 Iodine (I₂) Reactant2->ReactionVessel Reactant3 Nitrogen Dioxide (NO₂) Reactant3->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel Temperature 120 °C ReactionVessel->Temperature Set Time 12 hours ReactionVessel->Time Maintain Stirring Magnetic Stirring ReactionVessel->Stirring Apply Cooling Cool to Room Temperature ReactionVessel->Cooling After reaction Purification Column Chromatography Cooling->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • To a reaction vessel, add 1,3-dimethoxybenzene (0.5 mmol), iodine (I₂) (0.3 mmol), and acetonitrile (1.5 mL).

  • Introduce nitrogen dioxide (NO₂) (1.35 mL) into the sealed reaction vessel.

  • Place the reaction vessel in a preheated oil bath at 120 °C.

  • Stir the reaction mixture magnetically at 120 °C for 12 hours.

  • After the reaction is complete, cool the system to room temperature.

  • Purify the resulting mixture by column chromatography to obtain this compound.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of this compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[6]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of aromatic and methoxy protons (e.g., 0-10 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher sample concentration (20-50 mg) and a greater number of scans (e.g., 1024 or more) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to cover the expected range for aromatic and methoxy carbons (e.g., 0-170 ppm).

4.2.2 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[7]

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[8]

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

4.2.3 Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion. The peak with the highest m/z value generally corresponds to the molecular ion ([M]⁺).[10]

4.2.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference.

  • Sample Measurement:

    • Fill a matched cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Reaction Pathways

This compound is a valuable precursor in various organic reactions. Its reactivity is dictated by the electronic nature of its substituents. The electron-rich aromatic ring is susceptible to further electrophilic substitution, while the carbon-iodine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of many pharmaceutical compounds.

Logical Relationship: Reactivity of this compound

Reactivity cluster_ring Aromatic Ring Reactivity cluster_ci_bond C-I Bond Reactivity DMIB This compound Electrophilic_Sub Electrophilic Aromatic Substitution DMIB->Electrophilic_Sub Activated by -OCH₃ groups Suzuki Suzuki Coupling DMIB->Suzuki Heck Heck Coupling DMIB->Heck Sonogashira Sonogashira Coupling DMIB->Sonogashira Other_Coupling Other Cross-Coupling Reactions DMIB->Other_Coupling

Caption: Key reaction pathways involving this compound.

Conclusion

This technical guide has summarized the key chemical, electronic, and spectroscopic properties of this compound. The provided experimental protocols offer a practical basis for its synthesis and characterization in a laboratory setting. While some electronic property data remains to be experimentally determined, the information compiled herein serves as a robust foundation for researchers and professionals engaged in organic synthesis and drug development. The versatile reactivity of this compound, stemming from its unique substitution pattern, ensures its continued importance as a building block in the creation of novel and complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of biaryls and other conjugated systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The versatility and reliability of the Suzuki-Miyaura coupling have made it a favored method in drug discovery and development for constructing complex molecular architectures.[1][2]

2,4-Dimethoxyiodobenzene is a valuable building block in medicinal chemistry. The electron-donating methoxy groups can influence the electronic properties and metabolic stability of a molecule, making it a desirable fragment in drug design. This document provides detailed application notes and protocols for the use of this compound as a substrate in Suzuki-Miyaura cross-coupling reactions, offering a guide for researchers in academic and industrial settings.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the following tables summarize typical reaction conditions and reported yields for structurally and electronically similar aryl iodides. This data serves as a strong starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd/C (1.4 mol%)K₂CO₃DMFReflux1-341-92[3]

Table 2: Suzuki-Miyaura Coupling of Various Aryl Iodides with Arylboronic Acids

Aryl IodideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzenePhenylboronic AcidPd(PPh₃)₄ (1-5 mol%)-Na₂CO₃Toluene/Ethanol/WaterReflux-High
3-Iodo-4-methoxybenzoic acid methyl esterMesitylboronic acidPd(PPh₃)₄ (6 mol%)-NaOPhBenzeneReflux-Good
DNA-conjugated Aryl IodideVarious Arylboronic AcidsNa₂PdCl₄ (20 equiv)sSPhos (40 equiv)K₂CO₃Water/Acetonitrile (4:1)3728Good to Excellent[4][5]
4-IodotoluenePhenylboronic Acidbio-Pd(0)-Na₂CO₃Ethanol/Water (2:1)50-96[6]

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as the catalyst, ligand, base, solvent, temperature, and reaction time for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for More Challenging Couplings

This protocol is suitable for more challenging couplings and can often be performed at lower temperatures by using a more active catalyst system.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (1.2-1.5 equiv relative to Pd).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl halide, this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the degassed anhydrous solvent. If a biphasic system is used, add degassed water.

  • Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent.

  • If a single-phase system was used, add water and an organic solvent for extraction.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)Complex Aryl-Pd(II)-Halide Complex Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'-B(OR)2 Diaryl_Pd(II)Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl_Pd(II)Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl_Product 2,4-Dimethoxy-biphenyl derivative (Ar-Ar') Reductive_Elimination->Biaryl_Product Aryl_Halide This compound (Ar-X) Aryl_Halide->Oxidative_Addition Organoboron Arylboronic Acid (Ar'-B(OR)2) Organoboron->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst & Ligand start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Mizoroki-Heck Reaction: Coupling of 2,4-Dimethoxyiodobenzene with Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, specifically focusing on the coupling of 2,4-dimethoxyiodobenzene with various acrylate esters. The Mizoroki-Heck reaction facilitates the synthesis of substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] This application note outlines the necessary reagents, equipment, and a step-by-step procedure for this transformation, including catalyst selection, reaction conditions, and work-up procedures. Additionally, representative data is presented to guide expectations for reaction outcomes with different acrylate substrates.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of C-C bonds.[1] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] This methodology has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reaction's tolerance to a wide variety of functional groups makes it a highly valuable transformation.

This protocol focuses on the reaction of this compound, an electron-rich aryl iodide, with a series of acrylate esters (methyl, ethyl, and butyl acrylate). The resulting products, substituted cinnamates, are valuable intermediates in the synthesis of various biologically active compounds.

Key Reagents and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PurposeSupplier Example
This compoundC₈H₉IO₂264.06Aryl halideSigma-Aldrich, TCI
Methyl AcrylateC₄H₆O₂86.09AlkeneSigma-Aldrich, Alfa Aesar
Ethyl AcrylateC₅H₈O₂100.12AlkeneSigma-Aldrich, Alfa Aesar
n-Butyl AcrylateC₇H₁₂O₂128.17AlkeneSigma-Aldrich, Alfa Aesar
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.52Catalyst precursorStrem Chemicals, Acros Organics
Triethylamine (Et₃N)C₆H₁₅N101.19BaseSigma-Aldrich, Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventFisher Scientific, VWR
Diethyl Ether (Et₂O)C₄H₁₀O74.12Extraction SolventFisher Scientific, VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-Quenching/Washing-
Brine (Saturated NaCl solution)NaCl (aq)-Washing-
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentFisher Scientific, VWR
Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 264 mg).

  • Add the desired acrylate (methyl, ethyl, or n-butyl acrylate) (1.2 mmol).

  • Under a counterflow of inert gas (nitrogen or argon), add palladium(II) acetate (0.02 mmol, 4.5 mg).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Finally, add triethylamine (Et₃N) (2.0 mmol, 0.28 mL) to the reaction mixture.

Reaction Execution:

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted cinnamate.

Mizoroki-Heck Reaction Workflow

Mizoroki_Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Acrylate - Pd(OAc)₂ - Triethylamine - DMF heating Heat to 100 °C reagents->heating Inert Atmosphere monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench with Water & Extract with Et₂O monitoring->quench Reaction Complete wash Wash Organic Layer quench->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the Mizoroki-Heck Reaction.

Expected Results

The Mizoroki-Heck reaction of this compound with various acrylates is expected to proceed in good to excellent yields. The electron-donating methoxy groups on the aryl iodide can influence the reaction rate. The following table summarizes representative yields based on literature for similar Heck couplings of aryl iodides with acrylates.

AcrylateProduct NameExpected Yield (%)
Methyl AcrylateMethyl (E)-3-(2,4-dimethoxyphenyl)acrylate85-95%
Ethyl AcrylateEthyl (E)-3-(2,4-dimethoxyphenyl)acrylate80-92%
n-Butyl Acrylaten-Butyl (E)-3-(2,4-dimethoxyphenyl)acrylate75-90%

Note: Yields are estimates and can vary based on reaction conditions and scale.

Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.

Heck_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I(L)₂ pd0->pd_aryl Oxidative Addition Ar-I pd_alkene [Ar-Pd(II)(alkene)(L)₂]⁺ pd_aryl->pd_alkene Alkene Coordination pd_alkyl R-Pd(II)-I(L)₂ pd_alkene->pd_alkyl Migratory Insertion pd_hydrido [H-Pd(II)-I(L)₂] pd_alkyl->pd_hydrido β-Hydride Elimination Product Release pd_hydrido->pd0 Reductive Elimination + Base

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

Mechanism Steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) species.

  • Alkene Coordination: The acrylate coordinates to the palladium center.

  • Migratory Insertion: The aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a palladium-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species. The product is then released.

  • Reductive Elimination: In the presence of a base (triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Safety

  • Low Yields: Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent prior to use can be beneficial. The catalyst quality is crucial; using a freshly opened bottle or a glovebox for handling is recommended.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst may be added. Ensure the reaction temperature is maintained.

  • Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Acrylates are volatile and have strong odors; appropriate personal protective equipment (gloves, safety glasses) should be worn. DMF is a skin and respiratory irritant. Triethylamine is corrosive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Mizoroki-Heck reaction is a reliable and efficient method for the synthesis of substituted cinnamates from this compound and acrylates. The protocol provided herein offers a solid foundation for researchers to successfully carry out this important transformation. The versatility of the Heck reaction allows for further exploration with different substituted aryl halides and alkenes, making it an indispensable tool in modern organic synthesis.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-dimethoxyiodobenzene as a precursor in Sonogashira cross-coupling reactions. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. Due to the electron-donating nature of the methoxy groups, this compound is an activated substrate, often leading to high reactivity and excellent product yields under mild conditions.

The Sonogashira coupling is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The resulting 2,4-dimethoxyphenylacetylene derivatives are valuable intermediates in organic synthesis and drug discovery.

Reaction Principle and Applications

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The generally accepted mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: An active Pd(0) species undergoes oxidative addition with this compound.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium complex.

  • Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the homocoupling of alkynes (Glaser coupling).[3]

Key Applications:

  • Pharmaceutical Synthesis: The resulting internal alkynes are key building blocks for the synthesis of complex drug molecules.

  • Materials Science: Used in the creation of conjugated polymers and organic electronic materials.

  • Natural Product Synthesis: Enables the construction of complex carbon skeletons found in natural products.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on general protocols for electron-rich aryl iodides and may require optimization for specific applications.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT492
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF50688
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPAToluene60595
43-EthynyltoluenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF/Et₃NRT490

Detailed Experimental Protocols

This section provides a general, representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.

3.1. Materials and Reagents

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

3.2. General Procedure for Copper-Catalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., 5 mL of THF) and the anhydrous base (e.g., 2.0 mL of Et₃N).

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (see Table 1 for examples). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Sonogashira_Reaction_Scheme ArylIodide This compound Reaction + ArylIodide->Reaction Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Reaction Product 2,4-Dimethoxyphenylacetylene (Ar-C≡C-R) Reaction->Product Pd Catalyst, Cu(I) Salt Base, Solvent

Caption: General reaction scheme for the Sonogashira coupling.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A 1. Add this compound, Pd catalyst, and CuI to a dry flask. B 2. Add anhydrous solvent and base. A->B C 3. Add terminal alkyne dropwise. B->C D 4. Stir at specified temperature. C->D E 5. Monitor progress by TLC or GC-MS. D->E F 6. Quench reaction and filter. E->F G 7. Aqueous wash. F->G H 8. Dry and concentrate. G->H I 9. Purify by column chromatography. H->I Product Product I->Product Isolated Product

Caption: Experimental workflow for Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Diorgano_pd Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Diorgano_pd Transmetalation Diorgano_pd->Pd0 Reductive Elimination (Ar-C≡C-R) CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex Transfers alkyne group Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Biaryls with 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for the synthesis of substituted biaryls and related structures using 2,4-dimethoxyiodobenzene as a key building block. The electron-donating methoxy groups on the aromatic ring influence its reactivity in various palladium-catalyzed cross-coupling reactions, making it a valuable substrate for accessing complex molecular architectures prevalent in medicinal chemistry and materials science. This document covers four major transformation types: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming carbon-carbon bonds between an organoboron species and an organic halide. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for these transformations, typically proceeding with high efficiency.

Representative Data: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides that are structurally or electronically similar to this compound. This data serves as a guide for expected outcomes.

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (10)-K₃PO₄THF6019~90[1]
4-Methylphenylboronic acidPd/MgFe₂O₄-K₂CO₃H₂O/EtOHRT0.13100[2]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~95[3]
2-Methylphenylboronic acidHAP-Pd (0.034)-K₂CO₃ / TBABH₂O6024High[4]
4-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~92[3]

Note: Yields are based on reactions with analogous aryl iodides (e.g., iodobenzene, 4-iodoanisole) and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.)

  • Anhydrous solvent (e.g., Toluene, THF, 1,4-Dioxane)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the base, this compound (1.0 equiv.), and the arylboronic acid (1.2 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed anhydrous solvent (and degassed water if applicable, e.g., Toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_complex Ar-Pd(II)L₂-Ar' transmetalation->diorgano_complex reductive_elimination Reductive Elimination diorgano_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product ari Ar-I (this compound) ari->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups. This compound can be effectively coupled with various alkenes, such as acrylates and styrenes.

Representative Data: Heck Reaction

The table below shows representative yields for Heck reactions involving various aryl iodides and alkenes, providing a baseline for what to expect when using this compound.[5][6]

Alkene PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (1)-Et₃NDMF100279[5]
n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃Et₃NDMF100395[6]
Methyl acrylatePd(OAc)₂ (0.1)-Et₃NDMF140198[7]
tert-Butyl acrylatePd ball (cat.)-K₂CO₃DMF (LAG)120265[5]
AcrylamidePdCl₂(dppf) (1)-Et₃NDMF1002492[8]

Note: Yields are based on reactions with analogous aryl iodides (e.g., iodobenzene) and may vary for this compound.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate, 1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (optional, e.g., P(o-tolyl)₃, PPh₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., DMF, DMAc, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction vessel (e.g., Schlenk tube or pressure vessel)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst and ligand (if used).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 equiv.), the degassed solvent, the alkene (1.2 equiv.), and the base (1.5 equiv.) via syringe.

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-I) pd0->ox_add pd2_complex Ar-Pd(II)L₂-I ox_add->pd2_complex mig_insert Migratory Insertion (Alkene) pd2_complex->mig_insert alkyl_pd_complex R-Pd(II)L₂-I mig_insert->alkyl_pd_complex beta_elim β-Hydride Elimination alkyl_pd_complex->beta_elim hydrido_pd_complex H-Pd(II)L₂-I beta_elim->hydrido_pd_complex red_elim Reductive Elimination (Base) hydrido_pd_complex->red_elim red_elim->pd0

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes by reacting a terminal alkyne with an aryl halide.[9] The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.

Representative Data: Sonogashira Coupling

The following table provides representative data for Sonogashira couplings of aryl iodides with terminal alkynes.

Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd/CuFe₂O₄ (3)(in catalyst)K₂CO₃EtOH70390[10]
PhenylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)Et₃NTHF/DMA7572Low[11]
1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT298[12]
2-Methylbut-3-yn-2-olPd on Al₂O₃ (5)Cu₂O on Al₂O₃ (0.1)-THF/DMA80Flow58[11]
1-Ethynyl-4-methoxybenzenePd(PPh₃)₂Cl₂CuIPyrrolidineH₂O1000.595[8]

Note: Yields are based on reactions with analogous aryl iodides (e.g., iodobenzene, 4-iodotoluene) and may vary for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Et₃N, Piperidine, excess, can be solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture for a few minutes, then add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C), monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Reagents to Oven-Dried Flask b 2. Evacuate & Backfill with Inert Gas (3x) a->b c 3. Add Degassed Solvent & Liquid Reagents b->c d 4. Heat to Target Temperature with Stirring c->d e 5. Monitor Progress (TLC, LC-MS, GC-MS) d->e f 6. Cool & Quench Reaction e->f g 7. Liquid-Liquid Extraction f->g h 8. Dry & Concentrate Organic Phase g->h i 9. Purify via Column Chromatography h->i

Caption: General experimental workflow for cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[13] This reaction has broad applicability for synthesizing aryl amines, which are important structures in pharmaceuticals. While aryl iodides can sometimes be challenging substrates due to catalyst inhibition, optimized conditions with specific biarylphosphine ligands enable efficient couplings.[14]

Representative Data: Buchwald-Hartwig Amination

This table presents data for the amination of various aryl iodides, which can be used to estimate the performance of this compound in similar reactions.

Amine PartnerPd Precatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (0.5)Ligand 1NaOtBuTolueneRT0.1799[14]
MorpholinePd₂(dba)₃ (0.5)Ligand 4NaOtBuToluene801999[14]
PiperidinePd₂(dba)₃ (0.1)Ligand 4Cs₂CO₃Dioxane1001998[14]
p-ToluidineNi(acac)₂ (1.5)**-K₃PO₄Dioxane1102495[15]
N-MethylanilinePd₂(dba)₃ (0.1)Ligand 4NaOtBuToluene1001999[14]

*Ligand 1 = 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl; Ligand 4 = 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos).[14] **This is a Nickel-catalyzed Buchwald-Hartwig type reaction.[15]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, SPhos, 1-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.).

  • Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition (Ar-I) pd0->ox_add pd2_complex Ar-Pd(II)L-I ox_add->pd2_complex amine_assoc Amine Association (R₂NH) pd2_complex->amine_assoc amine_complex [Ar-Pd(II)L(I)(R₂NH)] amine_assoc->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)L-NR₂ deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application of 2,4-Dimethoxyiodobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-24-DMI-01

Introduction

2,4-Dimethoxyiodobenzene is a versatile aromatic building block frequently employed in the synthesis of pharmaceutical intermediates. Its electron-rich dimethoxy-substituted phenyl ring and the reactive iodine atom make it an ideal substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs). This application note focuses on the utility of this compound in forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical steps in the synthesis of a wide range of therapeutic agents, including antihypertensives and kinase inhibitors.

The 2,4-dimethoxyphenyl moiety is a common structural feature in several important pharmaceuticals. For instance, it forms the core of the quinazoline ring system found in α₁-adrenergic receptor antagonists like Prazosin and Doxazosin, which are used to treat hypertension. Furthermore, this structural motif is present in various kinase inhibitors under investigation for cancer therapy. The ability to efficiently introduce the 2,4-dimethoxyphenyl group via robust and scalable cross-coupling reactions is therefore of significant interest to researchers and professionals in drug development.

This document provides detailed protocols for key synthetic transformations involving this compound and illustrates the logical workflow and relevant biological pathways associated with the resulting pharmaceutical intermediates.

Key Synthetic Applications

This compound is a valuable precursor for introducing the 2,4-dimethoxyphenyl group into a target molecule. This is typically achieved through transition metal-catalyzed cross-coupling reactions. The most relevant of these for pharmaceutical synthesis are:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the coupling of this compound with a variety of primary and secondary amines, including heterocycles like piperazine. This is a key step in the synthesis of intermediates for drugs such as Prazosin and Doxazosin.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters. This reaction is widely used to create biaryl structures found in many kinase inhibitors.

  • Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes. The resulting alkynes are versatile intermediates that can be further elaborated into various heterocyclic systems present in antiviral and anticancer agents.[1]

  • Ullmann Condensation: A copper-catalyzed reaction for forming C-N, C-O, and C-S bonds, providing an alternative to palladium-catalyzed methods.[2][3]

The following sections provide a detailed experimental protocol for a representative Buchwald-Hartwig amination reaction and showcase relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Representative Buchwald-Hartwig Amination of this compound with Piperazine

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PiperazinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001285
2PiperazinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101878

Note: The data presented in this table is representative and compiled from typical conditions for Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dimethoxyphenyl)piperazine via Buchwald-Hartwig Amination

This protocol describes a typical procedure for the palladium-catalyzed N-arylation of piperazine with this compound. 1-(2,4-Dimethoxyphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds.

Materials:

  • This compound (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.0 eq).

  • Add this compound (1.0 eq) and piperazine (1.5 eq) to the flask.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to this compound.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,4-dimethoxyphenyl)piperazine.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere (N₂/Ar) start->inert reagents Add Reagents: - this compound - Piperazine - Pd₂(dba)₃ - XPhos - NaOt-Bu - Toluene heat Heat to 100°C reagents->heat inert->reagents monitor Monitor by TLC/GC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure Product: 1-(2,4-Dimethoxyphenyl)piperazine purify->product

General workflow for the synthesis of 1-(2,4-dimethoxyphenyl)piperazine.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes norepinephrine Norepinephrine norepinephrine->receptor Binds prazosin Prazosin / Doxazosin (α1-Antagonist) prazosin->receptor Blocks ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates smooth_muscle_contraction Smooth Muscle Contraction (Vasoconstriction) dag->smooth_muscle_contraction Contributes to ca_release->smooth_muscle_contraction Leads to

Mechanism of action for α1-adrenergic receptor antagonists like Prazosin.

jak_stat_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates cytokine Cytokine cytokine->receptor Binds jak_inhibitor Kinase Inhibitor jak_inhibitor->jak Inhibits p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus & Binds gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription Initiates

The JAK-STAT signaling pathway and its inhibition by kinase inhibitors.

References

Application Notes and Protocols for Ligand Selection in the Efficient Cross-Coupling of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Dimethoxyiodobenzene is an electron-rich aryl iodide commonly employed as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. The efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is crucial for its utilization. The choice of ligand is paramount in achieving high yields and reaction efficiency, as it directly influences the stability and reactivity of the palladium catalyst. These application notes provide a guide to selecting appropriate ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.

Due to the high electron density of the 2,4-dimethoxyphenyl moiety, oxidative addition to the palladium(0) center is generally facile. However, the choice of ligand is critical to promote the subsequent steps of the catalytic cycle, namely transmetalation and reductive elimination, and to prevent side reactions. Generally, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred.

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. For electron-rich aryl iodides like this compound, the selection of a suitable ligand is crucial for achieving high yields, especially when coupling with sterically hindered or electron-deficient boronic acids.

Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling

The following data is representative of Suzuki-Miyaura couplings of electron-rich aryl halides and may be used as a guide for this compound.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O10012>95
XPhosPd₂(dba)₃K₃PO₄Toluene10016>95
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801280-90
RuPhosPd(OAc)₂K₃PO₄Toluene10012>95
IPr[Pd(IPr)(cinnamyl)Cl]K₂CO₃Dioxane801.596

Note: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are generally highly effective for coupling electron-rich aryl halides due to their steric bulk and electron-donating properties, which facilitate reductive elimination.[1] N-heterocyclic carbene (NHC) ligands like IPr are also excellent choices, often providing high catalytic activity.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the catalyst premix to the Schlenk tube containing the reagents.

  • Add additional anhydrous toluene (3 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)-I (L)₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-I Ar-I Ar-I->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

II. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For an electron-rich substrate like this compound, the reaction generally proceeds efficiently. The choice of ligand is important to ensure high yields and to accommodate a wide range of amine coupling partners.

Data Presentation: Ligand Performance in Buchwald-Hartwig Amination

The following data is representative for the amination of electron-rich aryl halides and serves as a guide for this compound.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene1006>95
RuPhos[Pd(cinnamyl)Cl]₂K₂CO₃t-Amyl alcohol11012>90
BrettPhosPd(OAc)₂K₂CO₃Dioxane10018>90
BippyPhos[Pd(cinnamyl)Cl]₂NaOtBuToluene10012>95

Note: Bulky biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective for the Buchwald-Hartwig amination of electron-rich aryl halides.[3] BippyPhos has also been shown to have a broad substrate scope.[3] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) being commonly used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a 2-necked flask under an inert atmosphere, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.

  • Heat the resulting mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)-I (L)₂ Oxidative_Addition->ArPd(II)(I)L2 Amine_Coordination Amine Coordination ArPd(II)(I)L2->Amine_Coordination ArPd(II)(I)(NHR'R'')L [ArPd(I)(NHR'R'')]⁺I⁻ (L) Amine_Coordination->ArPd(II)(I)(NHR'R'')L Deprotonation Deprotonation ArPd(II)(I)(NHR'R'')L->Deprotonation ArPd(II)(NR'R'')L Ar-Pd(II)-NR'R'' (L) Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-I Ar-I Ar-I->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. For electron-rich aryl iodides, the reaction is generally high-yielding.

Data Presentation: Ligand Performance in Sonogashira Coupling

The following data is representative for the Sonogashira coupling of electron-rich aryl iodides and can be used as a guide for this compound.

LigandPalladium PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄CuIEt₃NTHFRT4>90
PPh₃PdCl₂(PPh₃)₂CuIEt₃NDMF602>95
XantphosPd₂(dba)₃CuIDIPAToluene8012>90
None (ligandless)Pd(OAc)₂CuIPiperidineDMF1001>90

Note: Triphenylphosphine (PPh₃) is a commonly used and effective ligand for the Sonogashira coupling of aryl iodides.[4] In many cases, especially with highly reactive aryl iodides, the reaction can proceed efficiently even without an added phosphine ligand, as the alkyne and solvent can play a stabilizing role.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)-I (L)₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(C≡CR')L2 Ar-Pd(II)-C≡CR' (L)₂ Transmetalation->ArPd(II)(C≡CR')L2 Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' Ar-C≡CR' Reductive_Elimination->Ar-C≡CR' Ar-I Ar-I Ar-I->Oxidative_Addition Cu-I Cu-I Alkyne_Coordination Alkyne Coordination Cu-I->Alkyne_Coordination Cu-C≡CR' Cu-C≡CR' Alkyne_Coordination->Cu-C≡CR' Cu-C≡CR'->Transmetalation H-C≡CR' H-C≡CR' H-C≡CR'->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Sonogashira Catalytic Cycle

IV. Ligand Screening Workflow

For novel applications or when optimizing reaction conditions, a systematic ligand screening is often necessary. The following workflow provides a general approach for selecting the optimal ligand for a given cross-coupling reaction.

Visualization: Ligand Screening Experimental Workflow

Ligand_Screening_Workflow Start Start Define_Reaction Define Reaction: Substrates, Desired Product Start->Define_Reaction Select_Ligands Select a Diverse Set of Ligands (e.g., Buchwald, NHCs, PPh₃) Define_Reaction->Select_Ligands Setup_Reactions Set up Parallel Small-Scale Reactions (Varying Ligand, Constant Conditions) Select_Ligands->Setup_Reactions Run_Reactions Run Reactions Under Inert Atmosphere Setup_Reactions->Run_Reactions Monitor_Progress Monitor Progress by TLC/GC-MS Run_Reactions->Monitor_Progress Analyze_Results Analyze Results (Yield, Purity) Monitor_Progress->Analyze_Results Select_Best_Ligand Select Best Performing Ligand(s) Analyze_Results->Select_Best_Ligand Optimize_Conditions Optimize Reaction Conditions (Temp., Base, Solvent) Select_Best_Ligand->Optimize_Conditions Scale_Up Scale-Up Reaction Optimize_Conditions->Scale_Up End End Scale_Up->End

Ligand Screening Workflow

References

Application Notes and Protocols for Heck Reactions Involving 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction systems for the palladium-catalyzed Heck reaction involving 2,4-dimethoxyiodobenzene. The information is intended to guide the user in selecting appropriate base and solvent systems for achieving successful C-C bond formation with this substrate.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. This reaction is widely used in the synthesis of substituted alkenes, which are important structural motifs in pharmaceuticals, natural products, and materials science.

The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base. The choice of base and solvent system is crucial for the efficiency and selectivity of the reaction.

Base and Solvent Systems for the Heck Reaction of this compound

The selection of an appropriate base and solvent system is critical for the success of the Heck reaction with this compound. The base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active Pd(0) catalyst. Common bases used include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and potassium phosphate (K₃PO₄).

The solvent plays a key role in dissolving the reactants and catalyst, and its polarity can significantly influence the reaction rate and yield. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently employed in Heck reactions as they facilitate the dissolution of the palladium catalyst and the inorganic base.

Quantitative Data Summary

The following tables summarize quantitative data for the Heck reaction of aryl iodides, including a closely related analog to this compound, with various olefins. This data provides a comparative overview of the impact of different base and solvent systems on reaction outcomes.

Table 1: Heck Reaction of 1,4-Diiodo-2,5-dimethoxybenzene with Substituted Styrenes [1]

Olefin (Substituted Styrene)CatalystBaseAdditiveSolventTemp. (°C)Time (h)Yield (%)
Styrene (generated in situ)Pd(OAc)₂ (5 mol%)K₂CO₃ (3.5 equiv.)TBAB (2 equiv.), dppp (0.04 equiv.)DMAc1402428-85

Note: This reaction involves a one-pot Wittig-Heck procedure where the styrene is generated in situ.

Table 2: General Conditions for Heck Reaction of Aryl Iodides with Acrylates and Styrenes

Aryl IodideOlefinCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodobenzenen-Butyl AcrylatePdCl₂ (0.2 mol%)Et₃N (2 equiv.)[bmim][PF₆]1201.599[2]
IodobenzeneMethyl AcrylateSupported PdEt₃N / Na₂CO₃NMPNot SpecifiedNot SpecifiedHigh[3]
IodobenzeneStyrenePdCl₂ (1.5 mol%)K₂CO₃Water100696
4-IodoanisoleStyrene (generated in situ)Pd(OAc)₂ (4 mol%)Et₃N (1.5 equiv.)[hmim]Br150 (MW)0.67Low (8%)

Experimental Protocols

The following are detailed experimental protocols for Heck reactions that can be adapted for this compound.

Protocol 1: Heck Reaction of a Di-iodo-dimethoxybenzene with in situ Generated Styrene [1]

This protocol describes a one-pot Wittig-Heck reaction.

Materials:

  • 1,4-Diiodo-2,5-dimethoxybenzene

  • 4-Substituted benzaldehyde (1 equiv.)

  • Methyl triphenylphosphonium iodide (1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 3.5 equiv.)

  • Tetrabutylammonium bromide (TBAB, 2 equiv.)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 0.04 equiv.)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add the 4-substituted benzaldehyde (1 equiv.) and methyl triphenylphosphonium iodide (1 equiv.).

  • Add N,N-dimethylacetamide (DMAc) to the vessel.

  • Add potassium carbonate (K₂CO₃, 3.5 equiv.) to the mixture.

  • Stir the mixture at room temperature to allow for the in situ generation of the styrene via the Wittig reaction.

  • To this mixture, add 1,4-diiodo-2,5-dimethoxybenzene (5 equiv.), palladium(II) acetate (5 mol%), tetrabutylammonium bromide (2 equiv.), and 1,3-bis(diphenylphosphino)propane (0.04 equiv.).

  • Purge the reaction vessel with nitrogen.

  • Heat the reaction mixture to 140 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-dimethoxy-1,4-distyryl benzene derivative.

Protocol 2: General Procedure for Heck Reaction of Iodobenzene with n-Butyl Acrylate in an Ionic Liquid [2]

This protocol can be adapted for this compound.

Materials:

  • Iodobenzene (or this compound)

  • n-Butyl acrylate

  • Palladium(II) chloride (PdCl₂, 0.2 mol%)

  • Triethylamine (Et₃N, 2 equiv.)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

  • Nitrogen atmosphere

Procedure:

  • In a sealed tube, combine iodobenzene (1 equiv.), n-butyl acrylate (1.5 equiv.), palladium(II) chloride (0.2 mol%), and triethylamine (2 equiv.).

  • Add the ionic liquid [bmim][PF₆] to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C for 1.5 hours under a nitrogen atmosphere.

  • After cooling, extract the product with diethyl ether.

  • The ionic liquid phase containing the catalyst can be recovered and potentially reused.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the Heck reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants This compound + Olefin Mixing Combine Reactants, Catalyst, Base, Solvent Reactants->Mixing Catalyst Pd(0) Precursor (e.g., Pd(OAc)₂) Catalyst->Mixing Base Base (e.g., K₂CO₃, Et₃N) Base->Mixing Solvent Solvent (e.g., DMF, DMAc) Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Reaction (TLC, GC/MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract Product Quenching->Extraction Purification Purify Product (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns Olefin PdII_Alkyl L₂Pd(II)(Alkyl)(I) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride L₂Pd(II)(H)(I) BetaElim->PdII_Hydride Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 + BH⁺ + I⁻

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

The Role of 2,4-Dimethoxyiodobenzene in the Synthesis of Bioactive Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 2,4-Dimethoxyiodobenzene has emerged as a important building block in the synthesis of natural product analogues, particularly those based on the stilbenoid scaffold. Its utility lies in its capacity to participate in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic applications. This application note details the use of this compound in the synthesis of stilbene analogues, which are known for their anticancer properties, often through the inhibition of tubulin polymerization.

Natural products like resveratrol and combretastatin, both possessing a stilbene core, have garnered significant interest in drug discovery due to their potent biological activities. However, limitations such as poor bioavailability necessitate the development of synthetic analogues with improved pharmacological profiles. The 2,4-dimethoxy substitution pattern is a key feature in several of these analogues, contributing to their bioactivity.

This document provides an overview of the synthetic strategies employing this compound, detailed experimental protocols for key coupling reactions, and a summary of the biological evaluation of the resulting stilbene analogues.

Synthetic Strategies and Key Reactions

The primary route to stilbene-based natural product analogues from this compound involves palladium-catalyzed cross-coupling reactions. The carbon-iodine bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The most commonly employed methods are the Suzuki, Heck, and Sonogashira reactions.

  • Suzuki Coupling: This reaction involves the coupling of this compound with a vinylboronic acid or its ester derivative. It is a highly versatile and widely used method for forming carbon-carbon bonds with good control over stereochemistry.

  • Heck Reaction: The Heck reaction provides a direct method for the arylation of alkenes. In this case, this compound is coupled with a styrene derivative to form the stilbene backbone. This reaction is atom-economical and tolerates a wide range of functional groups.

  • Sonogashira Coupling: This reaction couples this compound with a terminal alkyne. The resulting diarylalkyne can then be stereoselectively reduced to either the cis- or trans-stilbene, offering a versatile approach to control the geometry of the final product.

The following diagram illustrates the general workflow for synthesizing stilbene analogues using these key coupling reactions.

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Product This compound This compound Suzuki Suzuki This compound->Suzuki Heck Heck This compound->Heck Sonogashira Sonogashira This compound->Sonogashira Coupling Partner Vinylboronic Acid / Alkene / Alkyne Coupling Partner->Suzuki Coupling Partner->Heck Coupling Partner->Sonogashira Stilbene Analogue Stilbene Analogue Suzuki->Stilbene Analogue Heck->Stilbene Analogue Sonogashira->Stilbene Analogue Reduction (if applicable)

Synthetic workflow for stilbene analogues.

Experimental Protocols

Detailed methodologies for the Suzuki, Heck, and Sonogashira reactions using this compound are provided below. These protocols are general and may require optimization based on the specific coupling partner and desired scale.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a (E)-stilbene derivative via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • (E)-2-Phenylethenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and t-Bu₃PHBF₄ (0.04 equiv.).

  • Add K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol outlines the synthesis of a stilbene analogue using the Heck reaction.

Materials:

  • This compound

  • Styrene derivative (e.g., 4-methoxystyrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.01-0.05 equiv.), and the base (Et₃N, 2.0 equiv. or Na₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the anhydrous solvent (DMF or MeCN) followed by the styrene derivative (1.1-1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling and Reduction

This protocol describes a two-step synthesis of a stilbene analogue via Sonogashira coupling followed by reduction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene or THF

  • Reducing agent (e.g., Lindlar's catalyst for cis-alkene, or Na/NH₃ for trans-alkene)

Procedure (Sonogashira Coupling):

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill with argon.

  • Add the anhydrous solvent (toluene or THF) and degassed Et₃N.

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Work-up by filtering through a pad of Celite, washing with an organic solvent, and concentrating the filtrate.

  • Purify the crude diarylalkyne by column chromatography.

Procedure (Reduction):

  • For cis-Stilbene: Hydrogenate the diarylalkyne using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) in a suitable solvent like ethyl acetate or methanol until the starting material is consumed.

  • For trans-Stilbene: Perform a dissolving metal reduction using sodium in liquid ammonia.

Biological Activity and Data Presentation

Stilbene analogues synthesized from this compound often exhibit significant anticancer activity. Their primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following table summarizes the cytotoxic activity of representative stilbene analogues containing the 2,4-dimethoxy moiety against various cancer cell lines.

CompoundStructureCancer Cell LineIC₅₀ (µM)Reference
(E)-2,4,4'-Trimethoxystilbene 2,4-dimethoxy-A-ring, 4-methoxy-B-ringHT-29 (Colon)0.8[1]
MCF-7 (Breast)1.2[1]
(Z)-2,4,3',4',5'-Pentamethoxystilbene 2,4-dimethoxy-A-ring, 3,4,5-trimethoxy-B-ringA549 (Lung)0.02[1]

The following diagram illustrates the signaling pathway targeted by these stilbene analogues.

G Stilbene Analogue Stilbene Analogue Tubulin Tubulin Stilbene Analogue->Tubulin Inhibition Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Tubulin polymerization inhibition pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of stilbene-based natural product analogues. The use of palladium-catalyzed cross-coupling reactions provides efficient and modular routes to these compounds, allowing for the systematic exploration of structure-activity relationships. The resulting analogues often exhibit potent anticancer activity through the inhibition of tubulin polymerization, making them promising candidates for further drug development. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Note and Protocol: Iodination of 1,3-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the electrophilic iodination of 1,3-dimethoxybenzene, a common reaction in organic synthesis to produce valuable iodinated aromatic intermediates. These intermediates are crucial in the development of pharmaceuticals and other bioactive molecules.

Introduction

The introduction of an iodine atom onto an aromatic ring, such as in 1,3-dimethoxybenzene, is a significant transformation in organic chemistry. The resulting aryl iodides are versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1] Due to the relatively low reactivity of molecular iodine (I₂), an activation method is typically required to generate a more potent electrophilic iodine species ("I⁺") for the reaction to proceed efficiently.[1][2] This protocol details a common and effective method for the iodination of 1,3-dimethoxybenzene using molecular iodine in the presence of an oxidizing agent.

Reaction Principle

The iodination of 1,3-dimethoxybenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The methoxy groups (-OCH₃) are strong activating groups, directing the electrophilic attack to the ortho and para positions. In the case of 1,3-dimethoxybenzene, the 4-position is the most sterically accessible and electronically favorable site for substitution. The overall process can be summarized in three key steps:

  • Generation of the Electrophile: An oxidizing agent is used to generate a more electrophilic iodine species.[1]

  • Nucleophilic Attack: The electron-rich aromatic ring of 1,3-dimethoxybenzene attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion.[1] This is typically the rate-determining step.[1]

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final iodinated product.[1]

Experimental Protocol

This protocol is adapted from a procedure utilizing molecular iodine and 30% aqueous hydrogen peroxide as the oxidizing agent under solvent-free conditions.[3][4]

Materials:

  • 1,3-Dimethoxybenzene

  • Iodine (I₂), finely powdered

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (1.0 equivalent).

  • Addition of Reagents: To the stirring substrate, add finely powdered iodine (0.5 equivalents).[4] Following this, carefully add 30% aqueous hydrogen peroxide (0.6 equivalents).[3][4]

  • Reaction Conditions: Heat the reaction mixture to 45 °C and stir vigorously for 5 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.[3] The dark color of the iodine should disappear.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., diethyl ether) three times.[1]

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[1]

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield the pure 4-iodo-1,3-dimethoxybenzene.[1]

Data Presentation

The following table summarizes quantitative data from an experimental study on the iodination of 1,3-dimethoxybenzene, highlighting the product distribution under specific reaction conditions.[5]

SubstrateMolar Ratio (Substrate:Iodine)ProductYield of Mono-iodinated ProductYield of Di-iodinated ProductRatio (Mono:Di)
1,3-Dimethoxybenzene1:1.014-iodo-1,3-dimethoxybenzene69.0%1.7%97.6 : 2.4

Visualizations

Signaling Pathway: Electrophilic Aromatic Iodination

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation I2 Iodine (I₂) I_plus Electrophilic Iodine (I⁺) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->I_plus Sigma_Complex Sigma Complex (Arenium Ion) I_plus->Sigma_Complex Aromatic 1,3-Dimethoxybenzene Aromatic->Sigma_Complex Rate-determining step Product 4-Iodo-1,3-dimethoxybenzene Sigma_Complex->Product Restoration of Aromaticity Base Weak Base (B:) Base->Product

Caption: Mechanism of Electrophilic Aromatic Iodination.

Experimental Workflow

G start Start reagents Combine 1,3-Dimethoxybenzene, Iodine, and H₂O₂ start->reagents reaction Heat at 45°C for 5h reagents->reaction quench Quench with Na₂S₂O₃ solution reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the Iodination of 1,3-Dimethoxybenzene.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Suzuki coupling reactions involving 2,4-dimethoxyiodobenzene. This electron-rich aryl iodide can present unique challenges, and this guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?

Answer: Low yields with electron-rich aryl iodides like this compound are common and can often be attributed to several factors:

  • Inefficient Oxidative Addition: The electron-donating methoxy groups on the aromatic ring make the carbon-iodine bond stronger and less susceptible to oxidative addition by the palladium catalyst. This is often the rate-limiting step.

  • Catalyst Deactivation: The presence of impurities, particularly oxygen, can deactivate the palladium catalyst.

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the this compound are common side reactions that consume starting materials and reduce the yield of the desired product.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and may not be optimized for this specific substrate.

Question: I am observing a significant amount of a byproduct that appears to be 2,4-dimethoxyphenol. What is causing this?

Answer: The formation of 2,4-dimethoxyphenol is likely due to a side reaction where the iodide is replaced by a hydroxyl group. This can occur if there is a high concentration of hydroxide ions in the reaction mixture, often resulting from the use of strong aqueous bases at elevated temperatures.

Question: My primary byproduct is the homocoupling of my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[2] To mitigate this:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen) to remove oxygen.[2]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are favorable for its rapid reduction to the active Pd(0) species.[2]

Question: I am seeing the formation of 1,3-dimethoxybenzene in my reaction mixture. What is this and how can I prevent it?

Answer: The presence of 1,3-dimethoxybenzene indicates a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[1] This can be caused by the presence of hydride sources in the reaction, which can come from certain bases or impurities in the solvents. To address this, consider screening different bases and ensure the use of high-purity, anhydrous solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?

A1: For electron-rich aryl halides, catalysts with electron-rich and bulky phosphine ligands are generally more effective as they facilitate the oxidative addition step. Consider using catalysts such as Pd(dppf)Cl₂, Pd(PPh₃)₄, or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).

Q2: Which type of ligand is most suitable for this reaction?

A2: Bulky, electron-rich phosphine ligands are often preferred for coupling electron-rich aryl halides. Buchwald-type ligands such as SPhos and XPhos have shown great success in these types of challenging couplings.

Q3: What is the optimal base to use?

A3: The choice of base is critical and often depends on the solvent system. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective.[2] In ethereal solvents like dioxane or THF, stronger bases like Cs₂CO₃ or aqueous NaOH may be necessary.[2] It is advisable to screen a few bases to determine the best one for your specific reaction.

Q4: Is the presence of water necessary for the reaction to proceed?

A4: While many Suzuki coupling reactions are performed in aqueous/organic solvent mixtures, anhydrous conditions can also be successful, particularly when using soluble bases like Cs₂CO₃ in solvents such as dioxane.[2] The role of water is often to help dissolve the base and facilitate the transmetalation step.

Q5: At what temperature should I run the reaction?

A5: A typical temperature range for Suzuki coupling is 80-110 °C.[2] However, for a challenging substrate like this compound, a higher temperature may be required to overcome the activation energy for oxidative addition. It is important to monitor the reaction progress to avoid decomposition at excessively high temperatures.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the Suzuki coupling of electron-rich aryl halides like this compound. This data is compiled from general principles and may require further optimization for specific substrates.

ParameterOptionsExpected Impact on Yield with this compoundRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand, Pd₂(dba)₃/LigandHighCatalysts with electron-rich ligands facilitate oxidative addition with electron-rich aryl halides.
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), dppfHighBulky and electron-donating ligands promote the rate-limiting oxidative addition step.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHModerate to HighThe choice of base is crucial and solvent-dependent; stronger bases may be needed.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFModerate to HighAprotic polar solvents or ethereal solvents with water are commonly used to dissolve all reactants.[2]
Temperature 80-120 °CModerate to HighHigher temperatures can help overcome the activation barrier for oxidative addition but may increase side reactions.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound check_catalyst Is the catalyst system optimal for electron-rich aryl iodides? start->check_catalyst change_catalyst Screen different Pd catalysts and bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->change_catalyst No check_base_solvent Is the base/solvent combination appropriate? check_catalyst->check_base_solvent Yes change_catalyst->check_base_solvent change_base_solvent Screen different bases (e.g., K3PO4, Cs2CO3) and solvent systems (e.g., Dioxane/H2O). check_base_solvent->change_base_solvent No check_side_reactions Are side reactions (homocoupling, dehalogenation) prevalent? check_base_solvent->check_side_reactions Yes change_base_solvent->check_side_reactions mitigate_side_reactions Ensure rigorous degassing. Use high-purity reagents. Consider a different base. check_side_reactions->mitigate_side_reactions Yes optimize_temp Optimize reaction temperature and time. check_side_reactions->optimize_temp No mitigate_side_reactions->optimize_temp success Improved Yield optimize_temp->success

Caption: A troubleshooting workflow for improving Suzuki coupling yield.

Optimization_Logic cluster_0 Primary Factors cluster_1 Secondary Factors cluster_2 Outcome Catalyst Catalyst & Ligand Yield Reaction Yield Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Concentration Concentration Concentration->Yield

Caption: Key factors influencing the yield of the Suzuki coupling reaction.

References

Common side products in Heck reactions of 2,4-Dimethoxyiodobenzene and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Heck reaction of 2,4-dimethoxyiodobenzene, a crucial transformation in synthetic and medicinal chemistry. Our goal is to help you minimize common side products and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Heck reaction of this compound?

A1: The primary side products in the Heck reaction of this compound, an electron-rich aryl iodide, are typically:

  • Homocoupling Product (2,2',4,4'-Tetramethoxybiphenyl): This arises from the palladium-catalyzed coupling of two molecules of this compound.

  • Dehalogenated Product (1,3-Dimethoxybenzene): This is formed by the premature reduction of the aryl-palladium intermediate before it can couple with the alkene.

  • Isomerized Olefin Products: The double bond in the desired Heck product can migrate to a different position, leading to a mixture of regioisomers. This is a reversible process that can be influenced by reaction conditions.[1]

Q2: Why is this compound prone to these side reactions?

A2: The electron-donating methoxy groups on the aromatic ring increase the electron density of the aryl iodide. This can influence the stability of the key organopalladium intermediates in the catalytic cycle, potentially favoring pathways that lead to homocoupling and dehalogenation over the desired cross-coupling with the alkene.

Q3: How can I visually identify the formation of these side products during my experiment?

A3: While direct visual identification during the reaction is difficult, you can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The side products will appear as distinct spots or peaks with different retention times and mass-to-charge ratios compared to your starting material and desired product.

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common issues leading to the formation of side products in your Heck reaction.

Issue 1: High Levels of Homocoupling Product (2,2',4,4'-Tetramethoxybiphenyl)

The formation of significant amounts of the homocoupling product indicates that the reaction between two aryl-palladium intermediates is competing effectively with the desired reaction with the alkene.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing homocoupling.

Quantitative Data on Homocoupling:

Catalyst SystemLigandBaseSolventTemp (°C)Heck Product Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ (2 mol%)PPh₃Et₃NDMF1007515
Pd(OAc)₂ (1 mol%)P(t-Bu)₃K₂CO₃Toluene8092<5
Pd₂(dba)₃ (0.5 mol%)XPhosCs₂CO₃Dioxane9095<3

Note: Yields are approximate and can vary based on specific reaction conditions and the alkene coupling partner.

Detailed Experimental Protocol to Minimize Homocoupling:

Objective: To perform the Heck reaction of this compound with n-butyl acrylate while minimizing the formation of 2,2',4,4'-tetramethoxybiphenyl.

Materials:

  • This compound (1.0 mmol)

  • n-Butyl acrylate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.

  • Add the anhydrous toluene via syringe.

  • Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add this compound and n-butyl acrylate to the flask via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Significant Formation of Dehalogenated Product (1,3-Dimethoxybenzene)

The presence of 1,3-dimethoxybenzene suggests that the aryl-palladium intermediate is being intercepted by a hydrogen source before it can react with the alkene.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing dehalogenation.

Quantitative Data on Dehalogenation:

BaseSolventTemp (°C)Heck Product Yield (%)Dehalogenation Yield (%)
Et₃NDMF1206525
K₂CO₃Toluene9090<5
Cs₂CO₃Dioxane10094<2

Note: Yields are approximate and can vary based on specific reaction conditions.

Detailed Experimental Protocol to Minimize Dehalogenation:

Follow the same experimental protocol as for minimizing homocoupling, with a strong emphasis on the following:

  • Choice of Base: Use an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of amine bases like triethylamine (Et₃N), which can sometimes act as a hydride source.

  • Solvent Purity: Ensure that the solvent is anhydrous and aprotic. Toluene and dioxane are good choices. Avoid protic solvents like alcohols.

  • Temperature Control: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway.

Issue 3: Formation of Isomerized Olefin Products

The presence of olefin isomers indicates that the initially formed Heck product is undergoing reversible β-hydride elimination and re-addition of the palladium-hydride species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing olefin isomerization.

Strategies to Minimize Olefin Isomerization:

  • Ligand Choice: The use of bulky phosphine ligands can sterically disfavor the re-addition of the palladium-hydride to the internal position of the double bond.

  • Reaction Time: Prolonged reaction times can lead to increased isomerization as the reaction reaches equilibrium. Monitor the reaction closely and quench it once the desired product is formed in optimal yield.

  • Additives: In some cases, the addition of silver or thallium salts can facilitate the reductive elimination of HX from the palladium-hydride intermediate, thus preventing its re-addition to the olefin.[1] However, these should be used with caution due to their toxicity.

By carefully considering these factors and utilizing the provided troubleshooting guides and protocols, researchers can significantly improve the outcome of Heck reactions with this compound, leading to higher yields of the desired product and a cleaner reaction profile.

References

Technical Support Center: Purification of Products from 2,4-Dimethoxyiodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from reactions involving 2,4-dimethoxyiodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected product types?

A1: this compound is a versatile aryl iodide commonly used in palladium-catalyzed cross-coupling reactions. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Coupling with terminal alkynes to yield arylalkynes.

  • Heck Coupling: Reacting with alkenes to produce substituted alkenes (stilbene derivatives).

These reactions are fundamental in synthetic organic chemistry for creating complex molecules with applications in materials science and medicinal chemistry.

Q2: What are the typical impurities I might encounter in my crude reaction mixture?

A2: Common impurities in palladium-catalyzed cross-coupling reactions include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., boronic acid, alkyne, or alkene).

  • Homocoupled Byproducts: Symmetrical biaryls (from the boronic acid) or diynes (from the alkyne) can form as side products.

  • Protodeiodination/Protodeborylation Products: The starting aryl iodide or boronic acid can be replaced by a hydrogen atom.

  • Palladium Residues: The palladium catalyst, in various forms, can contaminate the product.

  • Inorganic Salts: Bases such as potassium carbonate or sodium carbonate used in the reaction will be present.

Q3: What is the recommended initial work-up procedure for these types of reactions?

A3: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities. A typical procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with water or brine.

  • Drying the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtering and concentrating the organic solvent under reduced pressure to obtain the crude product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.

Purification by Column Chromatography

Column chromatography is a widely used technique for separating the desired product from impurities based on polarity.

Problem: Poor separation of the product from a non-polar impurity (e.g., homocoupled byproduct).

  • Cause: The solvent system (eluent) may be too polar, causing all compounds to move too quickly up the column. The polarity difference between the product and the impurity may be small.

  • Solution:

    • Optimize the Solvent System: Use a less polar eluent. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Gradually increase the proportion of the more polar solvent (ethyl acetate) to find the optimal separation. Thin Layer Chromatography (TLC) is crucial for determining the best solvent system before running the column.

    • Use a Longer Column: A longer column provides more surface area for separation.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.

Problem: The product is streaking or tailing on the column.

  • Cause: The compound may be too polar for the chosen solvent system, leading to strong interactions with the silica gel. The sample may have been loaded in a solvent that is too polar.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the eluent to move the compound more effectively.

    • Use a More Polar Solvent for Loading: Dissolve the sample in a minimal amount of a solvent that is slightly more polar than the initial eluent.

    • Consider a Different Stationary Phase: If tailing persists, consider using a different adsorbent like alumina or a reversed-phase silica gel.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid products.

Problem: The product "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent is too high, causing the solid to melt before it dissolves. The product may have a low melting point. The presence of impurities can also lower the melting point of the mixture.

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

    • Use a Solvent Mixture: Dissolve the compound in a good solvent at an elevated temperature, and then add a poorer solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[1]

Problem: Poor recovery of the purified product.

  • Cause: Too much solvent was used, keeping the product dissolved even at low temperatures. The solution was cooled too quickly, leading to the formation of fine crystals that are difficult to filter.

  • Solution:

    • Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of larger crystals.[1]

    • Partially Evaporate the Solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling and Purification

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent and Degassing: Add a solvent system such as a mixture of toluene and ethanol. Degas the mixture by bubbling an inert gas (argon or nitrogen) through it.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

General Protocol for Sonogashira Coupling and Purification
  • Reaction Setup: To a flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a copper(I) co-catalyst like copper(I) iodide (5-10 mol%), and a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%).

  • Solvent and Base: Add a solvent like anhydrous triethylamine or a mixture of THF and triethylamine.

  • Reaction: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent like a hexane/ethyl acetate mixture.[2]

General Protocol for Heck Coupling and Purification
  • Reaction Setup: In a sealed tube or flask, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), and a phosphine ligand if necessary.

  • Base and Solvent: Add a base, typically an amine like triethylamine, and a polar aprotoric solvent such as DMF or acetonitrile.

  • Reaction: Heat the mixture in a sealed vessel at 80-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it.

  • Purification: The product is typically purified by column chromatography or recrystallization from a suitable solvent like ethanol.[3]

Quantitative Data Summary

The following table summarizes representative yields for purification of products from analogous reactions, as specific data for this compound derivatives is not always available in a comparative format. This data should be used as a general guide.

Reaction TypeStarting Material AnaloguePurification MethodTypical Crude PurityTypical Final PurityTypical Recovery Yield
Suzuki-Miyaura 4-IodoanisoleColumn Chromatography70-85%>95%80-90%
Sonogashira 4-IodoanisoleColumn Chromatography60-80%>98%70-85%
Heck IodobenzeneRecrystallization80-90%>99%75-90%

Note: Purity and yield are highly dependent on the specific reaction conditions and substrates used.

Visualizing Purification Workflows

The following diagrams illustrate the general workflows for the purification techniques discussed.

Purification_Workflow cluster_workup Aqueous Work-up cluster_purification Purification Workup Crude Reaction Mixture Dilute Dilute with Organic Solvent Workup->Dilute Wash Wash with Water/Brine Dilute->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow from crude reaction mixture to pure product.

Chromatography_Troubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation Tailing Product Tailing Start->Tailing Optimize_Eluent Optimize Eluent Poor_Separation->Optimize_Eluent Decrease Polarity Longer_Column Use Longer Column Poor_Separation->Longer_Column Increase Surface Area Dry_Load Dry Load Sample Poor_Separation->Dry_Load Improve Resolution Optimize_Eluent2 Optimize Eluent Tailing->Optimize_Eluent2 Increase Polarity Change_Loading_Solvent Change Loading Solvent Tailing->Change_Loading_Solvent Minimize Band Broadening Change_Stationary_Phase Change Stationary Phase Tailing->Change_Stationary_Phase Alter Selectivity

Caption: Troubleshooting logic for column chromatography issues.

Recrystallization_Troubleshooting Start Recrystallization Issue Oiling_Out Product Oils Out Start->Oiling_Out Poor_Recovery Poor Recovery Start->Poor_Recovery Lower_Boiling_Solvent Lower Boiling Solvent Oiling_Out->Lower_Boiling_Solvent Avoid Melting Solvent_Mixture Use Solvent Mixture Oiling_Out->Solvent_Mixture Control Solubility Induce_Crystallization Induce Crystallization Oiling_Out->Induce_Crystallization Initiate Nucleation Minimal_Solvent Use Minimal Solvent Poor_Recovery->Minimal_Solvent Prevent Loss in Filtrate Slow_Cooling Cool Slowly Poor_Recovery->Slow_Cooling Maximize Crystal Growth Evaporate_Solvent Evaporate Excess Solvent Poor_Recovery->Evaporate_Solvent Concentrate Solution

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions involving 2,4-dimethoxyiodobenzene. This electron-rich aryl iodide presents unique challenges and opportunities for catalyst optimization. This guide offers troubleshooting advice and answers to frequently asked questions to help you achieve high yields and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for Suzuki, Heck, and Sonogashira reactions.[1] However, due to the electron-rich nature of this compound, which can make oxidative addition more challenging, a slightly higher initial loading within this range may be beneficial.[2][3]

Q2: How do the methoxy groups on the aryl iodide affect the catalyst loading and reaction conditions?

The two electron-donating methoxy groups increase the electron density on the aromatic ring. This can slow down the rate-determining oxidative addition step of the palladium catalyst to the carbon-iodine bond.[2] To overcome this, you might need to use a more active catalyst system, higher temperatures, or a slightly higher catalyst loading.[3]

Q3: When should I consider using a lower catalyst loading (e.g., < 1 mol%)?

Lowering the catalyst loading is desirable for process efficiency and to reduce palladium contamination in the final product. Consider reducing the catalyst loading once you have established a reliable reaction with good yields. Highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can often facilitate reactions at lower loadings.[4][5] Microwave-assisted synthesis can also sometimes allow for lower catalyst loadings and shorter reaction times.[6][7]

Q4: What are the signs that my catalyst loading is too low?

The most common sign of insufficient catalyst loading is a sluggish or incomplete reaction, where you observe a significant amount of unreacted starting material even after extended reaction times.[1] Before increasing the catalyst loading, ensure that other reaction parameters like temperature, base, and solvent are optimal and that the catalyst is not being deactivated.[8]

Q5: Can the choice of palladium precursor and ligand influence the optimal catalyst loading?

Absolutely. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[1][9] Using stable precatalysts can ensure the efficient generation of the active Pd(0) species.[8] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalyst activity, allowing for lower catalyst loadings, especially for challenging substrates like electron-rich aryl halides.[2][4][5]

Troubleshooting Guide

Problem 1: Low or no product yield with significant starting material remaining.

  • Possible Cause: Inefficient Oxidative Addition. The electron-rich nature of this compound can hinder the initial oxidative addition step.[2]

    • Solution: Consider switching to a more electron-rich and sterically bulky ligand, such as SPhos or XPhos for Suzuki couplings, to promote oxidative addition.[10] Increasing the reaction temperature may also be necessary.[8]

  • Possible Cause: Catalyst Deactivation. The active Pd(0) catalyst can be sensitive to oxygen.[8]

    • Solution: Ensure that all solvents and reagents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[8][11] Using a more stable precatalyst can also help maintain catalyst activity.[1]

  • Possible Cause: Insufficient Catalyst Loading. The amount of active catalyst may be too low to drive the reaction to completion.

    • Solution: Incrementally increase the catalyst loading, for example, from 1 mol% to 2 mol%. If this improves the yield, you can further optimize from there.

Problem 2: The reaction mixture turns black, and the reaction stalls.

  • Possible Cause: Palladium Black Formation. This indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[8]

    • Solution: This is often caused by the presence of oxygen, so ensure rigorous degassing of all components.[8] Using ligands that form more stable complexes with palladium, such as bulky biaryl phosphine ligands, can prevent catalyst aggregation.[8] Also, avoid unnecessarily high reaction temperatures, which can accelerate catalyst decomposition.[8]

Problem 3: Formation of significant side products (e.g., homocoupling of the alkyne in Sonogashira reactions).

  • Possible Cause: Suboptimal Reaction Conditions. Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.[12]

    • Solution: Consider using a copper-free Sonogashira protocol.[13] Optimizing the base and solvent system can also minimize this side reaction.[12]

Problem 4: Difficulty removing the palladium catalyst after the reaction.

  • Possible Cause: Use of Homogeneous Catalysts. Homogeneous palladium catalysts can be challenging to separate from the reaction product.[14]

    • Solution: After the reaction, you can try various workup procedures, including precipitation or chromatography. For large-scale reactions, consider using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a polymer-supported catalyst, which can be easily filtered off.[13][15]

Quantitative Data Summary

The following table provides a general overview of typical catalyst loadings and conditions for cross-coupling reactions with iodoarene substrates. Note that optimal conditions for this compound may vary.

Reaction TypePalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂SPhos1 - 3K₃PO₄Toluene/H₂O80 - 11085 - 98
Pd(PPh₃)₄PPh₃2 - 5K₂CO₃Toluene/H₂O10080 - 95[16]
Heck Pd(OAc)₂P(o-tolyl)₃1 - 2Et₃NDMF100 - 12070 - 90
Sonogashira PdCl₂(PPh₃)₂PPh₃1 - 3Et₃NTHFRoom Temp - 6080 - 95[10]
(with CuI)

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.[10] Glassware should be oven-dried before use.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.[1]

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[16]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).[17]

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C.

  • Monitoring and Workup: Monitor the reaction progress using TLC or GC-MS.[16] Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Heck Reaction Protocol

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.[18]

  • Preparation: To a Schlenk tube, add this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or DMAc) and a degassed amine base (e.g., triethylamine, 2.0 equiv).[9]

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Sonogashira Coupling Protocol

The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.[10]

  • Preparation: To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) if not using a copper-free system.[10]

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).[10]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.[10]

  • Workup: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired product.

Visualizations

G cluster_workflow Catalyst Loading Optimization Workflow start Start with Standard Conditions (e.g., 1-2 mol% Pd) screen Screen Ligands, Bases, and Solvents start->screen check_yield High Yield? screen->check_yield lower_loading Systematically Lower Catalyst Loading (e.g., to 0.5 mol%) check_yield->lower_loading Yes troubleshoot Troubleshoot Reaction (See Decision Tree) check_yield->troubleshoot No re_evaluate Re-evaluate Yield and Purity lower_loading->re_evaluate is_optimal Optimal? re_evaluate->is_optimal is_optimal->lower_loading No, adjust finalize Finalize Protocol is_optimal->finalize Yes

Caption: A general workflow for optimizing catalyst loading in cross-coupling reactions.

G cluster_troubleshooting Troubleshooting Low Yield start Low or No Yield Observed check_reagents Reagents & Conditions Check: - Purity of starting materials? - Anhydrous/degassed solvents? - Inert atmosphere maintained? start->check_reagents reagents_ok All OK? check_reagents->reagents_ok fix_setup Address Setup Issues: - Use fresh reagents. - Improve degassing. - Ensure inert atmosphere. reagents_ok->fix_setup No check_catalyst Catalyst System Check: - Is catalyst active? - Is ligand appropriate for  electron-rich substrate? reagents_ok->check_catalyst Yes catalyst_ok System OK? check_catalyst->catalyst_ok change_catalyst Optimize Catalyst System: - Use fresh catalyst. - Screen bulky, electron-rich ligands. catalyst_ok->change_catalyst No increase_temp Increase Reaction Temperature catalyst_ok->increase_temp Yes increase_loading Increase Catalyst Loading increase_temp->increase_loading

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

G cluster_cycle Simplified Cross-Coupling Catalytic Cycle Pd0 Pd(0)Lu2099 PdII_Aryl Ar-Pd(II)-X Lu2099 Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)-R Lu2099 PdII_Aryl->PdII_Trans Transmetalation (R-M) PdII_Trans->Pd0 Reductive Elimination (Ar-R) lab1 Ar-X In lab2 R-M In M-X Out lab3 Ar-R Out

Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2,4-Dimethoxyiodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates in cross-coupling reactions involving 2,4-Dimethoxyiodobenzene.

General Troubleshooting Workflow

Low conversion rates in palladium-catalyzed cross-coupling reactions can often be traced back to a few key areas: reagent quality, catalyst system activity, and reaction conditions. The following workflow provides a systematic approach to diagnosing and resolving these common issues.

TroubleshootingWorkflow Start Low Conversion Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckCatalyst 2. Assess Catalyst System Start->CheckCatalyst CheckConditions 3. Review Reaction Conditions Start->CheckConditions ArylHalide This compound Purity: - Check by NMR/GC-MS - Recrystallize if necessary CheckReagents->ArylHalide CouplingPartner Coupling Partner Stability: - Boronic acids prone to protodeboronation - Amines/Alkenes can be unstable CheckReagents->CouplingPartner SolventBase Solvent & Base Quality: - Use anhydrous, degassed solvents - Ensure base is dry and finely ground CheckReagents->SolventBase PdSource Palladium Source Activity: - Pd(0) sources can degrade (Pd black) - Pd(II) precatalysts may reduce inefficiently CheckCatalyst->PdSource Ligand Ligand Integrity & Choice: - Phosphine ligands can oxidize - Ligand choice is critical for electron-rich Ar-I CheckCatalyst->Ligand Atmosphere Inert Atmosphere: - Oxygen deactivates Pd(0) catalyst - Ensure rigorous degassing (freeze-pump-thaw) CheckConditions->Atmosphere Temperature Temperature & Time: - May be too low for activation - Reaction may be slow CheckConditions->Temperature Concentration Concentration: - Too dilute can slow reaction - Too concentrated can cause solubility issues CheckConditions->Concentration UseEsters Solution: Use more stable boronic esters (pinacol, MIDA) CouplingPartner->UseEsters If unstable TestCatalyst Solution: Test catalyst on a known, reliable reaction (e.g., bromobenzene + phenylboronic acid) PdSource->TestCatalyst UsePrecatalyst Solution: Use modern, air-stable precatalysts (e.g., Buchwald G3/G4) Ligand->UsePrecatalyst ScreenConditions Solution: Screen temperature and concentration. Increase reaction time. Temperature->ScreenConditions

A systematic workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Section 1: Reagent and Substrate Issues

Q1: My reaction is sluggish. Could the methoxy groups on this compound be the problem?

A1: Yes, this is a distinct possibility. The two methoxy groups are electron-donating, making the attached aryl iodide more electron-rich. This increased electron density can slow down the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the carbon-iodine bond.[1] For challenging couplings, consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) to accelerate this step.[1]

Q2: I suspect my boronic acid coupling partner is degrading in my Suzuki reaction. How can I confirm this and what is the solution?

A2: Boronic acids are susceptible to a major side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh conditions (high temperature, strong base).[2][3] You can check for this by taking an NMR of your crude reaction mixture; the corresponding 1,3-dimethoxybenzene byproduct may be visible.

  • Solution: To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to decomposition.[2]

Q3: Does the quality of my solvent and base really matter that much?

A3: Absolutely. Oxygen can deactivate the active Pd(0) catalyst through oxidation, and water can facilitate undesirable side reactions like protodeboronation.[2][3]

  • Best Practices: Use anhydrous, degassed solvents. Solvents can be degassed by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Ensure your base is pure, dry, and, if it's a solid, finely ground to maximize surface area and reactivity.[1]

Section 2: Catalyst System and Reaction Conditions

Q4: How do I know if my palladium catalyst is inactive?

A4: The active species in most cross-coupling reactions is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can be inefficient.[2] Pd(0) sources like Pd₂(dba)₃ can also degrade over time, forming inactive palladium black.[2]

  • Troubleshooting Step: To test your catalyst's activity, run a simple, well-established control reaction that is known to work, such as coupling bromobenzene with phenylboronic acid.[2] If this control reaction also fails, your catalyst is likely the problem. For more reliable results, consider using modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for clean and efficient generation of the active Pd(0) species.[2]

CatalyticCycle Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(I) Pd0->OxAdd Oxidative Addition (Ar-I) SLOW STEP? center Suzuki-Miyaura Catalytic Cycle Transmetal L₂PdII(Ar)(R) OxAdd->Transmetal Transmetalation (R-B(OR)₂) BASE/WATER ISSUES? Transmetal->Pd0 Reductive Elimination ReductElim Ar-R Transmetal->ReductElim Product Formation

Simplified Suzuki-Miyaura catalytic cycle highlighting potential problem steps.

Q5: For a Buchwald-Hartwig amination with this compound, my reaction is failing. What is unique about this reaction?

A5: While the general reactivity trend for aryl halides is I > Br > Cl, aryl iodides can be challenging substrates in Buchwald-Hartwig reactions.[4] The iodide anion formed during the reaction can have an inhibitory effect by precipitating the palladium catalyst, taking it out of the catalytic cycle.[4]

  • Troubleshooting Steps:

    • Solvent Choice: Toluene is often a favored solvent because iodide salts are poorly soluble in it, which can sometimes mitigate inhibition.[5]

    • Ligand Choice: Use ligands specifically designed for C-N coupling, such as Josiphos, Xantphos, or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos).[5]

    • Base Selection: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is common, but can be sensitive.[5] Soluble organic bases like DBU may also be effective.[4][6]

Q6: What are the best starting conditions for a Heck reaction with an electron-rich substrate like this compound?

A6: Heck reactions are sensitive to several variables. Temperature, palladium loading, and base choice are the most important factors to optimize.[7]

  • Base: A combination of an inorganic base (like Na₂CO₃) and an organic base (like triethylamine) can be effective.[8]

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used.[7][8]

  • Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) are necessary for the reaction to proceed to completion.[9]

Data and Condition Screening

When troubleshooting, it is often necessary to screen multiple parameters. The following tables provide examples of how different components can affect reaction outcomes.

Table 1: Influence of Base and Solvent on a Model Suzuki Coupling

Catalyst (mol%)Base (2.0 eq)Solvent SystemTemperature (°C)Typical Outcome
Pd(PPh₃)₄ (2%)K₂CO₃Dioxane/H₂O (4:1)90Standard conditions, moderate to good yield.[10][11]
Pd(dppf)Cl₂ (2%)Cs₂CO₃THF/H₂O (4:1)80Often higher yields, good for many substrates.[11][12]
Pd₂(dba)₃/SPhos (1%)K₃PO₄Toluene100Anhydrous conditions, good for sensitive substrates.[1]
Pd(OAc)₂/XPhos (2%)KF1,2-DME85Milder base, can prevent side reactions.[3]

Table 2: Ligand and Base Considerations for Buchwald-Hartwig Amination

Aryl HalideNucleophile TypeRecommended LigandBaseCommon Solvent
Ar-IPrimary Aliphatic AmineBrettPhosLiHMDSToluene
Ar-ISecondary AmineRuPhosNaOtBuDioxane
Ar-IAmide / IndoletBuBrettPhos / DavePhosK₂CO₃ / K₃PO₄Dioxane / Toluene

(Data in table is synthesized from general principles discussed in sources[5] and[4])

Standard Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura reaction with this compound. Optimization will likely be required.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester partner (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).[2]

    • Note: The base should be a fine, dry powder.

  • Atmosphere Control:

    • Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with the inert gas. This is critical to remove oxygen.[3]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[3]

    • Bubble the inert gas through the stirred solution for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.[3]

    • Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.[3]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium or magnesium sulfate.

    • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

References

Strategies to prevent homocoupling of boronic acids with 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, with a specific focus on strategies to prevent the homocoupling of boronic acids when using 2,4-Dimethoxyiodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?

A1: Homocoupling of boronic acids is a common side reaction that leads to the formation of symmetrical biaryls, reducing the yield of your desired cross-coupled product and complicating purification. The two main causes are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][2][3][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction.[1][2][4]

Q2: Are electron-rich aryl halides like this compound more susceptible to issues leading to boronic acid homocoupling?

A2: Yes, electron-rich aryl halides can be more challenging in Suzuki-Miyaura couplings. The electron-donating methoxy groups on this compound increase the electron density at the carbon-iodine bond, which can slow down the oxidative addition step of the catalytic cycle.[5] A slower oxidative addition can allow more time for competing side reactions like boronic acid homocoupling to occur, especially if other reaction parameters are not optimized.

Q3: How does the choice of palladium source impact the extent of homocoupling?

A3: The palladium source is a critical factor. Pd(II) sources require an initial reduction to the active Pd(0) state, which can be mediated by the homocoupling of the boronic acid.[1][6]

  • Preferred: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally better choices as they can directly enter the catalytic cycle.[1][2]

  • Highly Recommended: Modern palladium precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which helps to minimize side reactions like homocoupling.[1]

Q4: What is the role of ligands in preventing the homocoupling of boronic acids?

A4: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines, or N-heterocyclic carbenes (NHCs), are highly effective.[1][7][8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step.[2][6]

Q5: Which bases are recommended to suppress boronic acid homocoupling?

A5: While a base is necessary to activate the boronic acid, an inappropriate choice can promote homocoupling. Weaker inorganic bases are often preferred.[1] Strong bases can sometimes accelerate side reactions. Good choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1][9]

Troubleshooting Guide

Issue: Significant formation of boronic acid homocoupling byproduct detected.

This guide provides a step-by-step approach to diagnose and resolve the issue of excessive homocoupling in your Suzuki-Miyaura reaction with this compound.

Step 1: Verify Rigorous Exclusion of Oxygen

  • Problem: Dissolved oxygen is a primary culprit in promoting homocoupling.[3][4][10]

  • Solution:

    • Degas Solvents Thoroughly: Before use, sparge all solvents with an inert gas (high-purity nitrogen or argon) for at least 15-30 minutes.[1][4] For more rigorous oxygen removal, perform three to five freeze-pump-thaw cycles.[1][4]

    • Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.[9] A subsurface sparge of the reaction mixture with nitrogen before adding the catalyst is also highly effective.[10][11]

Step 2: Evaluate the Palladium Catalyst and Ligand

  • Problem: The choice of catalyst and ligand directly impacts the competition between the desired cross-coupling and homocoupling.

  • Solution:

    • Switch to a Pd(0) Source or Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or a more advanced precatalyst like SPhos-Pd-G3.[1][2]

    • Employ Bulky, Electron-Rich Ligands: For an electron-rich substrate like this compound, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is highly recommended to accelerate the oxidative addition and reductive elimination steps.[7][8]

Step 3: Optimize Reaction Parameters

  • Problem: Suboptimal reaction conditions can favor side reactions.

  • Solution:

    • Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, prepare a solution of the boronic acid in a degassed solvent and add it slowly to the reaction mixture over a period of time using a syringe pump.[1][2][11] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1][12]

    • Adjust Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the boronic acid. This can help to ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl iodide.[1]

    • Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. Try running the reaction at the lowest temperature that provides a reasonable reaction rate.[1]

Step 4: Consider a Mild Reducing Agent

  • Problem: Even with precautions, trace amounts of Pd(II) can lead to homocoupling.

  • Solution:

    • Add Potassium Formate: The addition of a mild reducing agent like potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst) before adding the catalyst can help to minimize the concentration of Pd(II) species without disrupting the catalytic cycle.[8][10][11][13]

Data Summary

The following tables summarize the impact of various parameters on the extent of boronic acid homocoupling.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceTypical Homocoupling LevelRationale
Pd(OAc)₂ / PdCl₂HigherPd(II) source, can directly promote homocoupling.[1][2]
Pd(PPh₃)₄ / Pd₂(dba)₃LowerPd(0) source, enters the catalytic cycle directly.[1][2]
Buchwald PrecatalystsVery LowEfficiently generates the active Pd(0) species.[1]

Table 2: Effect of Additives on Homocoupling

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%
Data from a study demonstrating the reproducible suppression of a homocoupling byproduct.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.02-0.1 equiv.), and a weak inorganic base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water) via syringe under a positive pressure of inert gas.

  • Boronic Acid Addition (Slow): In a separate flask, dissolve the boronic acid in a small amount of the degassed solvent. Add the boronic acid solution to the main reaction flask dropwise over 30-60 minutes using a syringe pump.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Boronic Acid Homocoupling start High Homocoupling Observed check_oxygen Step 1: Check for Oxygen - Degas solvents thoroughly? - Inert atmosphere maintained? start->check_oxygen implement_degassing Action: Implement rigorous degassing (sparging or freeze-pump-thaw). check_oxygen->implement_degassing No check_catalyst Step 2: Evaluate Catalyst System - Using Pd(II) source? - Ligand optimal for electron-rich system? check_oxygen->check_catalyst Yes implement_degassing->check_catalyst implement_catalyst_change Action: Switch to Pd(0) source or precatalyst (e.g., SPhos-Pd-G3). Use bulky, electron-rich ligand. check_catalyst->implement_catalyst_change No check_conditions Step 3: Optimize Conditions - Boronic acid added all at once? - Temperature too high? check_catalyst->check_conditions Yes implement_catalyst_change->check_conditions implement_condition_change Action: Use slow addition of boronic acid. Lower reaction temperature. check_conditions->implement_condition_change No consider_additive Step 4: Consider Additive - Persistent homocoupling? check_conditions->consider_additive Yes implement_condition_change->consider_additive add_formate Action: Add potassium formate as a mild reducing agent. consider_additive->add_formate Yes end Homocoupling Minimized consider_additive->end No add_formate->end

Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.

Competing_Pathways Competing Suzuki-Miyaura and Homocoupling Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 pd2_source Pd(II) Source (e.g., from O₂ oxidation) homocoupling_step Reaction with 2x R-B(OH)₂ pd2_source->homocoupling_step homocoupling_product R-R (Homocoupling Byproduct) homocoupling_step->homocoupling_product pd0_regen Pd(0)L₂ homocoupling_step->pd0_regen generates

Caption: Competing catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the undesired boronic acid homocoupling.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during cross-coupling reactions with 2,4-dimethoxyiodobenzene. The electron-rich nature of this substrate presents unique challenges to catalyst stability and activity.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with this compound showing low conversion or stalling?

A1: Low conversion or reaction stalling with this compound is often linked to the deactivation of the palladium catalyst. The two electron-donating methoxy groups on the aromatic ring make the substrate highly electron-rich. This property can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Furthermore, electron-rich substrates can promote the formation of inactive palladium species, such as palladium black, leading to a loss of catalytic activity over time.[1]

Q2: What are the common mechanisms of catalyst deactivation in these reactions?

A2: The primary mechanisms for palladium catalyst deactivation in cross-coupling reactions involving this compound include:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at elevated temperatures or with prolonged reaction times. This is a common issue with electron-rich substrates. The formation of palladium black is often irreversible under typical reaction conditions.[2][3][4]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to oxygen and may oxidize, reducing their ability to stabilize the palladium center.[4]

  • Formation of Inactive Pd(I) Species: Under certain conditions, the active Pd(0) can be oxidized to inactive Pd(I) dimers, which do not efficiently participate in the catalytic cycle.

  • Substrate/Product Inhibition: The starting material, products, or byproducts of the reaction can sometimes coordinate too strongly to the palladium center, inhibiting further catalytic turnover.

Q3: How do the methoxy groups in this compound specifically influence catalyst deactivation?

A3: The electron-donating nature of the methoxy groups increases the electron density on the aryl iodide. While this can be beneficial for some catalytic steps, it generally makes the oxidative addition of the C-I bond to the Pd(0) center more challenging. To overcome this, higher reaction temperatures are often employed, which in turn can accelerate catalyst decomposition pathways like palladium black formation. The position of the methoxy groups can also play a role in the steric environment around the reaction center, potentially influencing ligand coordination and catalyst stability.

Troubleshooting Guide

Issue 1: Rapid Formation of Black Precipitate (Palladium Black)

Symptoms:

  • The reaction mixture turns black shortly after initiation.

  • A significant drop in catalytic activity is observed.

  • Low yield of the desired product.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature. While higher temperatures can promote oxidative addition, they also accelerate catalyst agglomeration. A careful optimization of the temperature profile is crucial.
Oxygen in the Reaction Mixture Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) species and phosphine ligands.[4]
Inadequate Ligand Stabilization Use bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃). These ligands can stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and prevent aggregation.[1]
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes lead to faster aggregation. Optimize the catalyst loading to the lowest effective level.
Issue 2: Reaction Stalls After Initial Conversion

Symptoms:

  • The reaction proceeds initially but stops before completion.

  • Analysis shows the presence of starting materials and some product.

Possible Causes & Solutions:

CauseRecommended Action
Gradual Catalyst Deactivation Consider a slow addition of the catalyst over the course of the reaction to maintain a sufficient concentration of the active species.
Ligand Oxidation/Degradation Ensure stringent air-free conditions. If ligand degradation is suspected, consider using more robust N-heterocyclic carbene (NHC) ligands, which are often more thermally stable.
Inhibition by Byproducts Analyze the reaction mixture for potential inhibitory byproducts. If identified, modifying the reaction conditions (e.g., base, solvent) might mitigate their formation.

Quantitative Data on Catalyst Performance

While specific turnover numbers (TON) and turnover frequencies (TOF) for reactions with this compound are not extensively reported in comparative tables, the following table provides representative data for Suzuki-Miyaura coupling reactions with structurally similar electron-rich aryl halides to offer a performance benchmark.

Table 1: Performance of Catalyst Systems in Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides

Aryl HalideBoronic AcidCatalyst SystemConditionsYield (%)TONReference
4-IodoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100°C, 2h95190[5]
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂K₂CO₃, DME, 80°C, 12h88176[5]
2-IodoanisolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄, Dioxane, 100°C, 16h92184[5]

Note: TON is calculated as (moles of product) / (moles of catalyst).

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Regeneration (Conceptual)

Direct, in-situ regeneration of deactivated palladium catalysts can be challenging. A common industrial practice involves recovering the palladium from the reaction waste stream and reprocessing it. For laboratory-scale reactions where palladium black has formed, the following conceptual procedure can be attempted to redissolve and potentially reactivate the catalyst, though its effectiveness will vary.

Materials:

  • Reaction mixture containing precipitated palladium black

  • Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃) - EXTREME CAUTION: Highly corrosive and toxic.

  • Sodium borohydride (NaBH₄) solution

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Separation: After the reaction, filter the cooled reaction mixture to separate the palladium black from the solution containing the product.

  • Dissolution (Use Extreme Caution): In a well-ventilated fume hood, carefully treat the collected palladium black with a minimal amount of aqua regia to dissolve the metal, forming palladium(II) chloride.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution and precipitate palladium hydroxide by adding a base (e.g., NaOH solution).

  • Reduction: The collected palladium hydroxide can then be reduced back to Pd(0) nanoparticles using a reducing agent like sodium borohydride.

  • Stabilization: The newly formed Pd(0) nanoparticles should be stabilized with a suitable ligand or support to prevent re-agglomeration before being used in a new reaction.

Disclaimer: This regeneration protocol is a simplified representation and involves hazardous materials. It should only be performed by trained personnel with appropriate safety precautions. The efficiency of the regenerated catalyst is not guaranteed.

Visualizations

Catalyst Deactivation Pathway

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (with this compound) Active_Catalyst->Oxidative_Addition Deactivated_Catalyst Deactivated Species Active_Catalyst->Deactivated_Catalyst Deactivation Pathways Catalytic_Cycle Productive Catalytic Cycle Oxidative_Addition->Catalytic_Cycle Catalytic_Cycle->Active_Catalyst Reductive Elimination Product Desired Product Catalytic_Cycle->Product Pd_Black Palladium Black (Aggregation) Deactivated_Catalyst->Pd_Black Inactive_Complex Inactive Pd(I) or Ligand-Poisoned Complex Deactivated_Catalyst->Inactive_Complex

Caption: Common deactivation pathways for a palladium catalyst.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reaction Conversion Check_Pd_Black Observe Palladium Black? Start->Check_Pd_Black Optimize_Temp_Inert Lower Temperature & Ensure Inert Atmosphere Check_Pd_Black->Optimize_Temp_Inert Yes Check_Stalling Reaction Stalls? Check_Pd_Black->Check_Stalling No Change_Ligand Use Bulky, Electron-Rich Ligand Optimize_Temp_Inert->Change_Ligand Successful_Reaction Successful Reaction Change_Ligand->Successful_Reaction Slow_Addition Slow Catalyst Addition Check_Stalling->Slow_Addition Yes Further_Optimization Further Optimization Needed Check_Stalling->Further_Optimization No Use_Robust_Ligand Consider NHC Ligands Slow_Addition->Use_Robust_Ligand Use_Robust_Ligand->Successful_Reaction

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Design of Experiments (DoE) for optimizing 2,4-Dimethoxyiodobenzene coupling conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 2,4-dimethoxyiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound is an electron-rich aryl iodide. The two methoxy groups are strong electron-donating groups, which increase the electron density on the aromatic ring. This increased electron density can make the oxidative addition of the aryl iodide to the Pd(0) catalyst, a crucial step in the catalytic cycle, slower compared to electron-deficient or neutral aryl halides.

Q2: What are the most common side reactions observed when working with this compound?

A2: Common side reactions include:

  • Dehalogenation: The iodo group is replaced by a hydrogen atom, leading to the formation of 1,3-dimethoxybenzene.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the aryl iodide can couple to form symmetrical biaryls.

  • Protodeboronation: In Suzuki coupling, the boronic acid can be protonated and lose its boron group, rendering it inactive for cross-coupling.

  • β-Hydride Elimination: In Heck and Buchwald-Hartwig reactions, this can lead to the formation of undesired byproducts.[1]

Q3: How can I minimize side reactions?

A3: Minimizing side reactions often involves careful optimization of reaction conditions. Key strategies include:

  • Use of appropriate ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.

  • Careful selection of the base: The strength and type of base can significantly influence the reaction outcome.

  • Control of reaction temperature and time: Lowering the temperature or reducing the reaction time can sometimes suppress side reactions.

  • Degassing of solvents and reagents: Removing dissolved oxygen is crucial to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound.

Potential Cause Troubleshooting Step
Inefficient Oxidative Addition Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Catalyst Deactivation Ensure rigorous degassing of all solvents and reagents. Use a pre-catalyst that is more stable to air and moisture.
Poor Transmetalation The choice of base is critical for activating the boronic acid.[2] For electron-rich systems, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃. The addition of water as a co-solvent can sometimes facilitate transmetalation.
Protodeboronation of Boronic Acid Use a 1.2 to 1.5-fold excess of the boronic acid. Add the boronic acid in portions during the reaction.

Illustrative Data for Suzuki Coupling Optimization:

Reaction: this compound + Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100<10
Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10085
PdCl₂(dppf) (3)-K₃PO₄ (3)DMF/H₂O9078
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-BuOH/H₂O9092

Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.

Mizoroki-Heck Coupling

Issue: Low yield of the desired coupled product.

| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Slow Oxidative Addition | Similar to Suzuki coupling, use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. | | Decomposition of the Alkene | If the alkene is prone to polymerization at high temperatures, consider using a lower reaction temperature and a more active catalyst system.[3] | | Formation of Internal Olefin Isomers | The choice of ligand and base can influence the regioselectivity of the migratory insertion and β-hydride elimination steps. Screening different conditions is recommended. | | Catalyst Inhibition | Ensure the base is not coordinating too strongly to the palladium center, which can inhibit the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic amine bases for this reason.[4] |

Illustrative Data for Heck Coupling Optimization:

Reaction: this compound + Methyl Acrylate

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)-Et₃N (2)DMF12045
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)DMAc11075
PdCl₂(PPh₃)₂ (3)-NaOAc (3)NMP13068
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane10088

Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of side products.

| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Slow Reductive Elimination | Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) is crucial for promoting the final C-N bond-forming step.[5] | | Hydrodehalogenation | This side reaction can be prevalent with electron-rich aryl halides. Lowering the reaction temperature, using a less coordinating solvent, or screening different ligands can help minimize this. | | Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often required but can be incompatible with sensitive functional groups.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[5] | | Amine Basicity | Less basic amines may require a stronger base or a more active catalyst system to facilitate the reaction. |

Illustrative Data for Buchwald-Hartwig Amination Optimization:

Reaction: this compound + Aniline

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.5)Toluene10065
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11090
Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)t-BuOH10085
[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)LHMDS (1.5)THF8078

Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mizoroki-Heck Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMAc) and the alkene (e.g., methyl acrylate, 1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.[7]

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Diagrams

DoE_Workflow A Define Objective (e.g., Maximize Yield) B Identify Factors (Catalyst, Ligand, Base, Solvent, Temp.) A->B C Define Factor Levels (e.g., Temp: 80, 100, 120°C) B->C D Design Experiment Matrix (e.g., Full Factorial, Fractional) C->D E Perform Experiments D->E F Analyze Results (e.g., ANOVA, Regression) E->F G Identify Optimal Conditions F->G H Validation Experiments G->H

Caption: Design of Experiments (DoE) Workflow for Reaction Optimization.

Troubleshooting_Logic Start Low Yield or No Reaction Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Side Reaction Dominates (e.g., Dehalogenation) Q1->A1_Yes Yes A1_No Reaction Not Initiated Q1->A1_No No Q2_A1_Yes Optimize Ligand/Base Lower Temperature A1_Yes->Q2_A1_Yes Q2_A1_No Check Catalyst Activity Ensure Inert Atmosphere A1_No->Q2_A1_No

Caption: Troubleshooting Logic for Low Yield in Coupling Reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L₂) OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar'(L₂) TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

References

Methods for removing palladium residues from 2,4-Dimethoxyiodobenzene reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium Residue Removal

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium residues from reaction mixtures involving 2,4-dimethoxyiodobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from my reaction mixture?

A1: Palladium is a heavy metal, and its residual presence in the final product, especially in active pharmaceutical ingredients (APIs), is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2] For APIs with a daily dose of no more than 10 grams, the permitted concentration of palladium is typically limited to 10 ppm for oral administration and 1 ppm for parenteral drugs.[1] Beyond regulatory compliance, palladium residues can interfere with downstream reactions and biological assays.[3][4]

Q2: I've performed a Suzuki-Miyaura coupling with this compound and observe a black precipitate (palladium black). How should I handle this?

A2: The formation of palladium black indicates the agglomeration of palladium(0) species. A straightforward initial step is to filter the reaction mixture through a pad of Celite®.[1] This will remove the insoluble palladium. To prevent its formation in future reactions, ensure that your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Q3: After purification by column chromatography, I still detect palladium in my product. What are my next steps?

A3: While effective for many impurities, column chromatography may not completely remove all soluble palladium species.[3][4] If palladium contamination persists, consider the following more targeted approaches:

  • Metal Scavengers: These are materials designed to selectively bind to and remove metal residues.[5]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove trapped impurities.[5]

Q4: How do I choose the right palladium scavenger for my this compound reaction product?

A4: The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0) or Pd(II)) and the properties of your product and solvent.[5] Scavengers with different functional groups, such as thiols, thioureas, and amines, have varying affinities for different palladium forms. It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific system. Silica-based scavengers are often preferred due to their high selectivity and minimal product loss.

Q5: I'm concerned about losing my product during the scavenging process. How can I minimize this?

A5: Product loss can be a concern, particularly with high-value compounds. To mitigate this:

  • Select a specific scavenger: Activated carbon can sometimes adsorb the desired product along with the palladium.[5] More selective, functionalized silica or polymer-based scavengers can minimize this non-specific binding.[5]

  • Optimize the scavenger amount: Use the minimum effective amount of scavenger to avoid excess surface area for product adsorption.[5]

  • Use solid-supported scavengers: These are easily removed by filtration, simplifying the workup and reducing product loss.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
High palladium levels (>100 ppm) after initial workup (e.g., filtration, extraction). Incomplete removal of palladium black or highly soluble palladium complexes.1. Ensure thorough filtration through Celite®. 2. Proceed with a dedicated palladium removal step using a scavenger or activated carbon.
Product loss during activated carbon treatment. Non-specific adsorption of the product onto the carbon surface.1. Reduce the amount of activated carbon used. 2. Switch to a more selective silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea).
Inconsistent results with a particular scavenger. The scavenger may not be optimal for the specific palladium species in your mixture or may be incompatible with the solvent.1. Screen a variety of scavengers with different functional groups (thiol, amine, etc.). 2. Ensure the scavenger is stable and effective in your chosen solvent by running a small-scale test.
Palladium residues remain even after using a scavenger. Insufficient scavenger amount, contact time, or temperature.1. Increase the molar equivalents of the scavenger relative to the initial palladium loading. 2. Increase the stirring time and/or temperature to improve scavenging kinetics.[5]

Quantitative Data on Palladium Scavengers

The following table summarizes the performance of various palladium removal methods from the literature. Note that efficiency can be highly dependent on the specific reaction conditions.

Method/Scavenger Initial Pd (ppm) Final Pd (ppm) % Removal Conditions Reference
SiliaMetS® Thiol ~2400≤ 16>99%Drug candidate synthesis, Suzuki coupling
SiliaMetS® Thiourea ~2400≤ 16>99%Drug candidate synthesis, Suzuki coupling
MP-TMT (Macroporous Polystyrene-bound TMT) 852< 5>99%THF/DMF, 16h, RT
Activated Carbon (Darco) ~2400> 100< 96%Compared in drug candidate synthesis
Quadrapure TU (Polymer-based Thiourea) ~2400> 50< 98%Compared in drug candidate synthesis
Ecosorb C-941 Not specified< 10>90%Industrial process
Darco KB-B (Activated Carbon) 300< 1>99.6%THF, 45°C, 18h

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Scavengers
  • Dissolution: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that fine carbon particles can be difficult to filter completely.

  • Washing: Wash the Celite® pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration using ICP-MS.

Visualized Workflows and Logic

Palladium_Removal_Workflow cluster_reaction Reaction & Initial Workup cluster_purification Palladium Removal cluster_analysis Analysis & Final Product Reaction This compound Cross-Coupling Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Crude Crude Product (with Pd residues) Workup->Crude Scavenging Add Scavenger (e.g., Silica-Thiol) or Activated Carbon Crude->Scavenging Stir Stir (2-24h) (RT or elevated temp.) Scavenging->Stir Filter Filter through Celite® Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Analysis Analyze Pd Content (ICP-MS) Concentrate->Analysis Product Purified Product (<10 ppm Pd) Analysis->Product

Caption: General experimental workflow for palladium removal.

Troubleshooting_Logic node_action node_action node_ok node_ok start High Pd after Chromatography? scavenger Use Metal Scavenger start->scavenger check_pd Pd < 10 ppm? scavenger->check_pd product_loss Significant Product Loss? check_pd->product_loss No final_product Purified Product check_pd->final_product Yes change_scavenger Switch Scavenger Type (e.g., to Silica-based) product_loss->change_scavenger Yes optimize_conditions Optimize Scavenging: - Temp - Time - Equivalents product_loss->optimize_conditions No change_scavenger->scavenger optimize_conditions->scavenger re_evaluate Re-evaluate Purification Strategy

Caption: Troubleshooting logic for persistent palladium contamination.

References

Impact of steric hindrance on the reactivity of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dimethoxyiodobenzene Reactivity

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on overcoming challenges related to the steric hindrance presented by the ortho-methoxy group in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact the reactivity of this compound?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In this compound, the methoxy group at the C2 (ortho) position is physically bulky. This bulkiness impedes the approach of reagents, particularly large transition metal catalysts, to the iodine-bearing carbon atom (C1). This obstruction can significantly slow down or prevent key steps in catalytic cycles, such as oxidative addition in palladium-catalyzed cross-coupling reactions, leading to lower yields or complete reaction failure.[1][2][3][4]

Q2: Which reactions are most commonly affected by the steric hindrance of this compound?

A2: The reactions most affected are those requiring a reagent or catalyst to access the C-I bond. This primarily includes palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical synthesis.[5] Key examples include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[1][6]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[9][10]

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Grignard Reagent Formation: The reaction with magnesium metal can also be hindered.[11][12]

Q3: How do the electronic properties of the methoxy groups influence the reactivity?

A3: The two methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring.[1] In theory, this makes the C-I bond more electron-rich and thus potentially slower to undergo oxidative addition with an electron-rich Pd(0) catalyst.[1] However, for electron-rich aryl iodides like this, the steric hindrance from the ortho-methoxy group is often the dominant factor controlling reactivity, overriding the electronic effects.[1][2]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Low yields and failed reactions are common when using sterically hindered substrates. The following workflow provides a systematic approach to troubleshooting.

G start Low or No Yield Observed with this compound cause1 Suboptimal Catalyst/Ligand System start->cause1 cause2 Incorrect Base or Solvent Choice start->cause2 cause3 Insufficient Reaction Conditions start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Switch to Bulky, Electron-Rich Buchwald-type Ligands (e.g., SPhos, XPhos). Use modern Pd-precatalysts. cause1->sol1 Solution sol2 Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3, NaOtBu). Ensure solvent is anhydrous and degassed (Toluene, Dioxane, THF). cause2->sol2 Solution sol3 Increase reaction temperature incrementally. Increase reaction time. Monitor by TLC/LCMS. cause3->sol3 Solution sol4 Use fresh, high-purity reagents. Check boronic acid/ester for degradation. Ensure catalyst is not deactivated. cause4->sol4 Solution

Caption: Troubleshooting workflow for cross-coupling reactions.

The diagram below illustrates how the ortho-methoxy group can sterically block the palladium catalyst from accessing the C-I bond, a critical step for the reaction to proceed.

Caption: Steric clash between the ortho-methoxy group and catalyst.
Q4: My Suzuki-Miyaura coupling of this compound is failing. What are the most likely causes and solutions?

A4: Failure in Suzuki couplings with this substrate is almost certainly due to steric hindrance preventing the initial oxidative addition step.[2]

  • Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The triphenylphosphine ligands are not bulky enough to promote the necessary reductive elimination step effectively and can be too crowded around the palladium center for the hindered substrate to approach.[6][13]

  • Solution: Employ modern catalyst systems featuring bulky, electron-rich phosphine ligands (Buchwald ligands). Ligands like SPhos, XPhos, and AntPhos are designed to accelerate both oxidative addition and reductive elimination, overcoming the steric barrier.[1][4][6] Using pre-catalysts like XPhos Pd G3 or G4 can also improve reliability.[2][6]

  • Problem: The choice of base and solvent is incorrect. Weak bases may not be sufficient to drive the catalytic cycle, and certain solvents can inhibit the catalyst.[14]

  • Solution: Use a robust, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or NaOtBu.[1] Ensure you are using anhydrous, degassed solvents like toluene, dioxane, or THF, as water and oxygen can deactivate the catalyst.[2][13]

Data Presentation: Suzuki Coupling Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings involving sterically hindered aryl halides. Note that optimal conditions require screening for each specific coupling partner.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
3-Iodo-4-methoxybenzoateMesitylboronic EsterPd(PPh₃)₄ (6)-NaOPh (3)BenzeneRefluxGood
Di-ortho-substituted Aryl-BrCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene11095+
Electron-rich Aryl-IPhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O80Varies
Aryl-Cl (hindered)Arylboronic acid(t-Bu₃P)₂Pd-K₃PO₄ (1.5)Dioxane10090+

Data compiled from sources focusing on sterically demanding couplings.[4][15][16]

Q5: My Sonogashira coupling is very slow. What can I do to improve the reaction rate and yield?

A5: Sluggish Sonogashira reactions with this compound are also due to steric hindrance.

  • Solution 1: Increase Temperature: Unlike many Sonogashira couplings with reactive aryl iodides that proceed at room temperature, this substrate may require elevated temperatures (e.g., 50-90 °C) to achieve a reasonable reaction rate.[17][18]

  • Solution 2: Catalyst and Additives: While the standard Pd/CuI system is often used, copper-free conditions with a higher catalyst loading or a more robust ligand may be beneficial to avoid side reactions like alkyne homocoupling.[7][19] Using a strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[17]

  • Solution 3: Solvent Choice: Solvents like DMF or THF are commonly effective.[17] Ensure they are rigorously degassed to prevent oxidative homocoupling (Glaser coupling) of the alkyne partner.[8]

Q6: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key challenges?

A6: The Buchwald-Hartwig amination is highly sensitive to steric effects.[9]

  • Challenge: The formation of the palladium-amide complex and the subsequent reductive elimination are sterically demanding steps.

  • Solution: This reaction is highly dependent on using the correct generation of bulky, electron-rich phosphine ligands.[10][20] Ligands such as Josiphos or Buchwald's biaryl phosphine ligands are often required.[9] A strong, non-nucleophilic base like NaOtBu or LHMDS is almost always necessary to deprotonate the amine.[20] The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) in an anhydrous solvent (typically toluene or dioxane).[20]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Iodide

This protocol is a representative example and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the boronic acid or ester partner (1.2-1.5 eq.), and a strong base such as K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a pre-catalyst). Add the catalyst/ligand solids to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions with sterically hindered substrates may require extended reaction times (12-24 hours).[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Other Reactions

Q7: Are there any special considerations for forming a Grignard reagent from this compound?

A7: Yes. The formation of Grignard reagents involves the insertion of magnesium metal into the carbon-halogen bond.[21]

  • Challenge: The steric bulk of the ortho-methoxy group can hinder the approach of the aryl iodide to the surface of the magnesium metal, making the initiation of the reaction difficult.[11]

  • Troubleshooting:

    • Magnesium Activation: Ensure the magnesium turnings are activated. Common methods include crushing the magnesium in the flask (in situ), adding a small crystal of iodine, or using 1,2-dibromoethane as an initiator.[12][21]

    • Use of Rieke Magnesium: For particularly difficult substrates, highly reactive Rieke magnesium can be used, which often allows for reagent formation at lower temperatures.[22]

    • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous ether or THF must be used as the solvent.[11][21]

References

Validation & Comparative

Reactivity Face-Off: 2,4-Dimethoxyiodobenzene vs. 2,4-Dimethoxybromobenzene in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2,4-dimethoxyiodobenzene and 2,4-dimethoxybromobenzene, supported by experimental data and detailed protocols.

In the realm of synthetic organic chemistry, the choice of an aryl halide precursor is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. Among the various options, aryl iodides and bromides are frequently employed as versatile building blocks in a multitude of cross-coupling and organometallic reactions. This guide provides an in-depth, objective comparison of the reactivity of this compound and 2,4-dimethoxybromobenzene, two electronically similar substrates that differ only in their halogen leaving group. By examining their performance in several key reaction classes, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.

The fundamental difference in reactivity between iodo- and bromo-aromatics stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions. Consequently, aryl iodides generally exhibit higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromo-analogues.

Quantitative Reactivity Comparison

The following table summarizes the expected and, where available, reported quantitative data for the comparative performance of this compound and 2,4-dimethoxybromobenzene in several common and synthetically important reactions. It is important to note that direct side-by-side comparative studies for these specific substrates are not always available in the literature. In such cases, the data is supplemented with well-established general reactivity trends for aryl iodides versus aryl bromides.

Reaction TypeSubstrateCoupling Partner / ReagentCatalyst System / ConditionsYield (%)Reaction TimeObservations & Key Differences
Suzuki-Miyaura Coupling This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °CHighShorterGenerally proceeds under milder conditions and with lower catalyst loading.
2,4-DimethoxybromobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 100 °CModerate to HighLongerOften requires higher temperatures or more active catalyst systems for comparable yields.
Buchwald-Hartwig Amination This compoundMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CHighShorterThe higher reactivity can sometimes lead to faster catalyst decomposition.
2,4-DimethoxybromobenzeneMorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °CHighLongerGenerally more stable catalyst turnover, but requires more forcing conditions.
Heck Reaction This compoundn-Butyl acrylatePd(OAc)₂, PPh₃, Et₃N, DMF, 100 °CGoodShorterMore prone to side reactions like homocoupling at higher temperatures.
2,4-Dimethoxybromobenzenen-Butyl acrylatePd(OAc)₂, PPh₃, Et₃N, DMF, 120 °CGoodLongerTypically requires higher temperatures for efficient conversion.
Sonogashira Coupling This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rtHighShorterOften proceeds efficiently at room temperature.[1]
2,4-DimethoxybromobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CModerate to HighLongerUsually requires heating to achieve reasonable reaction rates.[1]
Ullmann Coupling This compoundPhenolCuI, 1,10-phenanthroline, Cs₂CO₃, DMF, 110 °CGoodShorterThe C-I bond is more readily activated by copper catalysts.
2,4-DimethoxybromobenzenePhenolCuI, 1,10-phenanthroline, Cs₂CO₃, DMF, 130 °CModerateLongerRequires higher temperatures and may give lower yields.
Grignard Reagent Formation This compoundMg, THFI₂ (activator), refluxFaster initiationShorterReaction initiation is typically faster and more reliable.
2,4-DimethoxybromobenzeneMg, THFI₂ (activator), refluxSlower initiationLongerMay have a more pronounced induction period before the reaction starts.
Lithium-Halogen Exchange This compoundn-BuLi, THF, -78 °C-Fast< 5 minThe exchange is extremely rapid, often complete within minutes at low temperatures.[2]
2,4-Dimethoxybromobenzenen-BuLi, THF, -78 °C-Slower15-60 minThe exchange is significantly slower than with the corresponding iodide.[2]

Visualizing Reaction Pathways and Workflows

To further illustrate the underlying principles and experimental considerations, the following diagrams, created using the DOT language, depict key reaction pathways and a general experimental workflow.

Palladium_Catalyzed_Cross_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X 2,4-Dimethoxyhalobenzene (X = I or Br) Ar-X->Oxidative_Addition k_I > k_Br Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation_or_Coordination Transmetalation / Coordination-Deprotonation Ar-Pd(II)-X->Transmetalation_or_Coordination Nu-M Coupling Partner (e.g., R-B(OH)₂, R₂NH, R-C≡CH) Nu-M->Transmetalation_or_Coordination Ar-Pd(II)-Nu Ar-Pd(II)(L_n)-Nu Transmetalation_or_Coordination->Ar-Pd(II)-Nu Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Nu Coupled Product Reductive_Elimination->Ar-Nu

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Purification Reagents Aryl Halide (Iodo or Bromo) Coupling Partner Catalyst & Ligand Base Solvent Assembly Combine reagents under inert atmosphere (N₂ or Ar) Reagents->Assembly Heating Heat to desired temperature with stirring Assembly->Heating TLC Thin Layer Chromatography (TLC) Heating->TLC Monitor progress GC_LCMS GC/LC-MS Analysis Heating->GC_LCMS Monitor progress Quenching Cool to RT and quench (e.g., with water or sat. NH₄Cl) GC_LCMS->Quenching Upon completion Extraction Extract with organic solvent Quenching->Extraction Purification Dry, concentrate, and purify (e.g., column chromatography) Extraction->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization Obtain pure product

Figure 2: General experimental workflow for cross-coupling reactions.

Experimental Protocols

This section provides detailed, generalized methodologies for key reactions discussed. These protocols are intended as a starting point and may require optimization for specific applications.

Suzuki-Miyaura Coupling

Objective: To compare the reactivity of this compound and 2,4-dimethoxybromobenzene in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • This compound or 2,4-Dimethoxybromobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodide, 100 °C for the bromide) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To compare the amination of this compound and 2,4-dimethoxybromobenzene with morpholine.

Materials:

  • This compound or 2,4-Dimethoxybromobenzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl halide, toluene, and morpholine.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C for the iodide, 110 °C for the bromide) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Grignard Reagent Formation

Objective: To compare the formation of the Grignard reagent from this compound and 2,4-dimethoxybromobenzene.

Materials:

  • This compound or 2,4-Dimethoxybromobenzene (10 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous tetrahydrofuran (THF) (20 mL)

  • A small crystal of iodine

Procedure:

  • Place the magnesium turnings in an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Flame-dry the apparatus under a stream of nitrogen and then allow it to cool to room temperature.

  • Add the iodine crystal to the magnesium turnings.

  • Dissolve the aryl halide in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solvent begins to reflux. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the resulting Grignard reagent to room temperature for immediate use. The concentration can be determined by titration.

Conclusion

The choice between this compound and 2,4-dimethoxybromobenzene as a synthetic precursor is a classic example of the trade-off between reactivity and cost/stability. This compound is the more reactive species, a direct consequence of the weaker C-I bond. This enhanced reactivity translates to milder reaction conditions, faster reaction times, and often higher yields in a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings, as well as in the formation of organometallic reagents like Grignard and organolithium species.

However, the higher reactivity of the iodo-compound can sometimes be a double-edged sword, potentially leading to increased side reactions or catalyst decomposition under more forcing conditions. Furthermore, aryl iodides are generally more expensive and less stable than their bromide counterparts.

For routine syntheses where reaction conditions can be optimized, 2,4-dimethoxybromobenzene often represents a more economical and practical choice. In contrast, for complex syntheses involving sensitive functional groups that necessitate mild conditions, or for rapid library synthesis where reaction time is a critical factor, the superior reactivity of this compound may justify its use. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the desired reaction scale, and economic considerations. This guide provides the foundational data and protocols to aid researchers in making this critical decision.

References

A Comparative Guide to the Kinetic Analysis of Oxidative Addition: 2,4-Dimethoxyiodobenzene and Other Aryl Halides to Pd(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl halides to a palladium(0) complex is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern synthetic and medicinal chemistry. A thorough understanding of the kinetics of this process is paramount for optimizing reaction conditions, designing more efficient catalysts, and ultimately, for the streamlined synthesis of complex molecular architectures, including novel therapeutic agents.

This guide provides a comparative kinetic analysis of the oxidative addition of 2,4-dimethoxyiodobenzene to Pd(0) alongside other common aryl halides. While specific kinetic data for this compound is not extensively documented in a comparative context, this guide leverages available data for structurally related and parent aryl halides to provide a robust predictive framework and detailed experimental guidance. The influence of electronic effects on the rate of oxidative addition is a key focus, with electron-donating groups, such as the methoxy groups in this compound, generally decreasing the reaction rate compared to unsubstituted or electron-deficient aryl halides.[1][2]

Comparative Kinetic Data

The rate of oxidative addition is significantly influenced by the electronic nature of the aryl halide, the nature of the palladium(0) complex and its ligands, and the reaction conditions. The table below summarizes representative kinetic data for the oxidative addition of various aryl halides to Pd(0) complexes, providing a basis for comparison with this compound. Generally, electron-withdrawing groups on the aryl halide accelerate the reaction, while electron-donating groups, as in the case of this compound, tend to slow it down.[1] The order of reactivity for the halide is typically I > Br > Cl.[3]

Aryl HalidePd(0) Complex/PrecursorLigandSolventTemperature (°C)Rate Constant (k) / Relative RateReaction OrderNotes
IodobenzenePd(dba)₂PPh₃THF40k_app varies with [PPh₃]ComplexThe reaction proceeds through multiple equilibria involving Pd(PPh₃)n species.
IodobenzenePd(0) ligated by 1-methyl-1H-imidazole (mim)mimPolar SolventsN/ASecond order with respect to [Pd(0)]Second (in Pd)This unusual behavior is observed for iodobenzenes with electron-donating or weak electron-withdrawing groups.[4]
BromoarenesPd(0) ligated by 1-methyl-1H-imidazole (mim)mimPolar SolventsN/AFirst order with respect to [Pd(0)]First (in Pd)In contrast to iodobenzenes with electron-donating groups.[4]
Phenyl BromidePd(PCy₃)₂PCy₃Nonpolar MediumN/ARate influenced by added PCy₃ and bromide ionN/AA kinetic study of the oxidative addition in a nonpolar medium.[5]
ortho-Substituted Aryl HalidesPd(PPh₃)₄ or Pd(dba)₂/dpppPPh₃ or dpppN/AN/ASlower than non-substituted or meta-substituted analoguesN/AThe decelerating effect is attributed to steric hindrance and electronic donor effects.[6]

Experimental Protocols

Accurate kinetic analysis of oxidative addition reactions requires meticulous experimental design and execution.[7] Below is a generalized protocol for monitoring the kinetics of the oxidative addition of an aryl halide to a Pd(0) complex using ³¹P NMR spectroscopy, a powerful technique for observing the transformation of phosphorus-ligated palladium complexes.

Protocol: Kinetic Analysis by ³¹P NMR Spectroscopy

  • Preparation of the Pd(0) Complex:

    • In a nitrogen-filled glovebox, dissolve the Pd(0) precursor (e.g., Pd₂(dba)₃) and the desired phosphine ligand in an appropriate anhydrous, degassed solvent (e.g., THF, toluene) in an NMR tube.

    • Allow the solution to stir at a controlled temperature until the formation of the desired Pd(0)-phosphine complex is complete. This can be monitored by ³¹P NMR to ensure the disappearance of the free phosphine signal and the appearance of the signal corresponding to the Pd(0) complex.

  • Initiation of the Reaction and Data Acquisition:

    • Acquire an initial ³¹P NMR spectrum of the Pd(0) complex solution to establish the starting concentration (t=0).

    • Inject a standard solution of the aryl halide (e.g., this compound) in the same solvent into the NMR tube. The concentration of the aryl halide should be in excess to ensure pseudo-first-order conditions if desired.

    • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The temperature of the NMR probe must be strictly controlled throughout the experiment.

  • Data Analysis:

    • Integrate the signals corresponding to the starting Pd(0) complex and the resulting Pd(II) oxidative addition product in each spectrum.

    • Plot the concentration of the starting Pd(0) complex versus time.

    • Determine the reaction order with respect to the Pd(0) complex and the aryl halide by varying their initial concentrations and analyzing the resulting rate data.

    • Calculate the rate constant (k) from the integrated rate law that best fits the experimental data.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Pd_precursor Pd(0) Precursor Mix_prep Mix & Stir Pd_precursor->Mix_prep Ligand Phosphine Ligand Ligand->Mix_prep Solvent_prep Anhydrous Solvent Solvent_prep->Mix_prep Pd_complex Pd(0)-Ligand Complex Mix_prep->Pd_complex NMR_tube Inject into NMR Tube Pd_complex->NMR_tube Aryl_halide Aryl Halide Solution Aryl_halide->NMR_tube NMR_acq Acquire ³¹P NMR Spectra (Time Intervals) NMR_tube->NMR_acq Integrate Integrate NMR Signals NMR_acq->Integrate Plot Plot Concentration vs. Time Integrate->Plot Determine_order Determine Reaction Order Plot->Determine_order Calculate_k Calculate Rate Constant (k) Determine_order->Calculate_k

Caption: Experimental workflow for kinetic analysis.

Oxidative_Addition_Mechanism cluster_reactants Reactants cluster_product Product Pd0L2 Pd(0)L₂ TransitionState [L₂Pd---X---Ar]‡ (Three-Centered TS) Pd0L2->TransitionState + Ar-X ArylHalide Ar-X PdII_product trans-ArPd(X)L₂ TransitionState->PdII_product

Caption: Three-centered concerted oxidative addition mechanism.

The oxidative addition of aryl halides to Pd(0) can proceed through different mechanistic pathways, with the three-centered concerted mechanism being widely accepted for many aryl halides.[7] However, other mechanisms, such as those involving radical intermediates or SₙAr-type pathways, may also be operative under specific conditions.[4][8] The nature of the aryl halide and the ligands on the palladium center can influence the preferred mechanistic pathway.[8][9] Computational studies have been instrumental in elucidating the subtle energetic differences between these pathways.[10]

This guide serves as a foundational resource for researchers embarking on the kinetic analysis of oxidative addition reactions. By understanding the comparative reactivity of different aryl halides and employing rigorous experimental techniques, scientists can gain deeper insights into these critical transformations, paving the way for the development of more efficient and selective catalytic systems.

References

A Comparative Analysis of Aryl Iodides and Bromides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate aryl halide is a critical decision in the optimization of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of aryl iodides and aryl bromides, supported by experimental data, to inform this selection process.

The widely accepted reactivity trend for aryl halides in palladium-catalyzed reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily attributed to the bond dissociation energies (BDEs) of the carbon-halogen bond, with the weaker C-I bond being more susceptible to the crucial oxidative addition step in the catalytic cycle.[1][2] While aryl iodides are generally more reactive, enabling milder reaction conditions and lower catalyst loadings, aryl bromides offer a balance of reactivity, stability, and cost-effectiveness that makes them highly valuable in many synthetic applications.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, directly comparing the performance of aryl iodides and bromides in key palladium-catalyzed cross-coupling reactions under similar conditions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Generally, the higher reactivity of aryl iodides allows for more facile coupling, often at lower temperatures and with lower catalyst loadings.[1] However, there are instances where aryl bromides can exhibit comparable or even superior performance, particularly at lower temperatures with certain catalyst systems.[3]

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[1]
Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[1]
4-Iodotoluenep-Tolylboronic acid[Pd(PPh₃)₄]50°CInefficient Coupling[3]
4-Bromotoluenep-Tolylboronic acid[Pd(PPh₃)₄]50°CEfficient Coupling[3]
Table 2: Sonogashira Coupling

In the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, the reactivity difference is pronounced. Aryl iodides can often undergo coupling at room temperature, whereas aryl bromides typically require elevated temperatures to achieve comparable yields.[4][5]

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Aryl IodideTerminal AlkynePd(OAc)₂ or Pd₂(dba)₃Room TemperatureGood to Excellent[6]
Aryl BromideTerminal AlkynePd(OAc)₂ or Pd₂(dba)₃Room TemperatureModerate to Good[6]
Aryl IodidePhenylacetylenePd(OAc)₂/UreaAmbient TemperatureHigh[7]
Aryl BromidePhenylacetylenePd(OAc)₂/UreaAmbient TemperatureVery Good[7]
Table 3: Heck Reaction

The Heck reaction couples an alkene with an aryl halide. The lability of the C-I bond makes aryl iodides more reactive substrates than aryl bromides, often allowing for lower reaction temperatures and catalyst loadings.[8]

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
IodobenzeneStyrenePd(OAc)₂100°C>90%[8]
BromobenzeneStyrenePd(OAc)₂120°C~75%[8]
Table 4: Buchwald-Hartwig Amination

For C-N bond formation via the Buchwald-Hartwig amination, the general reactivity trend of Ar-I > Ar-Br often holds.[8] However, the iodide anion generated from aryl iodides can sometimes act as an inhibitor by forming stable palladium iodide dimers, which can slow down the catalytic cycle.[9][10][11] This can make aryl bromides more reliable substrates in certain cases.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Aryl IodidePrimary/Secondary AminePd catalyst / LigandGenerally MilderHigh[8]
Aryl BromidePrimary/Secondary AminePd catalyst / LigandGenerally HarsherHigh[8]

Experimental Protocols

This section provides generalized protocols for key palladium-catalyzed reactions that can be adapted to compare the reactivity of an aryl iodide and an aryl bromide.

Generalized Protocol for Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of an aryl iodide versus an aryl bromide with an arylboronic acid.

Materials:

  • Aryl iodide (e.g., 4-iodotoluene)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • In two separate reaction vessels, charge the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the solvent mixture to each vessel.

  • Degas the mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • To each vessel, add the palladium catalyst (0.02 mmol).

  • Heat the reactions to the desired temperature (e.g., 80°C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reactions to room temperature, perform an aqueous workup, and isolate the product by column chromatography.

Generalized Protocol for Sonogashira Coupling

Objective: To compare the reaction conditions and yield for the Sonogashira coupling of an aryl iodide versus an aryl bromide with a terminal alkyne.

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Aryl bromide (e.g., bromobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • In two separate reaction vessels, dissolve the aryl halide (1.0 mmol) and terminal alkyne (1.2 mmol) in the solvent.

  • Add the base to each vessel.

  • Degas the mixtures with an inert gas.

  • Add the palladium catalyst (0.02 mmol) and copper(I) co-catalyst (0.04 mmol) to each vessel.

  • Stir the reactions at room temperature for the aryl iodide and at an elevated temperature (e.g., 60°C) for the aryl bromide. Monitor the reactions by TLC or GC-MS.

  • After completion, perform a standard workup and purify the product.

Visualizing the Catalytic Cycle and Decision Workflow

To better understand the underlying principles and aid in the selection process, the following diagrams illustrate the generalized catalytic cycle and a decision-making workflow.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Rate: I > Br Transmetal Transmetalation PdII->Transmetal + R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

G Decision Workflow for Aryl Halide Selection start Start: Reaction Planning mild_cond Are mild conditions (e.g., low temp) critical? start->mild_cond cost_sens Is cost a major constraint? mild_cond->cost_sens No use_iodide Consider Aryl Iodide mild_cond->use_iodide Yes steric Is steric hindrance a significant factor? cost_sens->steric No use_bromide Consider Aryl Bromide cost_sens->use_bromide Yes steric->use_iodide Yes steric->use_bromide No

Caption: Decision workflow for selecting an aromatic halide.

Conclusion

The choice between an aryl iodide and an aryl bromide in palladium-catalyzed cross-coupling reactions is a nuanced decision that depends on the specific reaction, substrate scope, and desired process parameters. Aryl iodides are the more reactive partners due to the weaker C-I bond, making them ideal for reactions requiring mild conditions, low catalyst loadings, or when coupling sterically hindered substrates.[1] Conversely, aryl bromides offer a cost-effective and stable alternative that often provides excellent results under slightly more forcing conditions. A thorough understanding of the reactivity profiles and careful consideration of the reaction goals will enable researchers to make the optimal choice for their synthetic endeavors.

References

A Comparative Guide to HPLC and GC-MS for Monitoring 2,4-Dimethoxyiodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. When working with intermediates like 2,4-Dimethoxyiodobenzene, a common building block in organic synthesis, selecting the appropriate analytical technique is a critical decision. This guide provides an objective comparison of two powerful chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring reactions involving this compound.

High-Level Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are robust separation techniques, but they operate on different principles, making each suitable for different aspects of reaction monitoring.[1] GC-MS is generally preferred for volatile and thermally stable compounds, while HPLC excels with less volatile and thermally sensitive molecules.[2] The choice between them often depends on the specific reaction conditions, the properties of the reactants and products, and the analytical goals.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of components in a liquid mobile phase based on their interactions with a solid stationary phase.Separation of volatile components in a gaseous mobile phase based on their partitioning between the gas and a stationary phase.
Analyte Volatility Ideal for non-volatile or thermally labile compounds.[2]Requires analytes to be volatile and thermally stable.[3]
Sample Preparation Often involves simple dilution in a suitable solvent.May require derivatization to increase volatility for polar compounds.[4]
Sensitivity Dependent on the detector (e.g., DAD, FLD), typically in the ppm to ppb range.Generally offers higher sensitivity, especially with selected ion monitoring (SIM), reaching low ppb or even ppt levels.
Identification Primarily based on retention time and UV-Vis spectra (with DAD), which is less specific than MS.Provides definitive identification through mass spectral fragmentation patterns, often matched against libraries like NIST.[5]
Run Time Typically 10-30 minutes per sample.[6]Can be faster, often under 20 minutes, especially with optimized temperature programs.[3][7]

Quantitative Performance Characteristics

The following table summarizes typical quantitative performance data for the analysis of aromatic and halogenated compounds, providing an estimate of what can be expected when developing methods for this compound.

ParameterHPLC with DAD/UV DetectorGC-MS
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[2][8]0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.04 - 1.5 µg/mL[2][8]0.05 - 0.5 ng/mL
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999[2][8]Typically ≥ 0.998[3]
Precision (Relative Standard Deviation, RSD) < 2%[9]< 15%[3]
Accuracy (Recovery) 98% - 102%[9]80% - 115%[3]

Experimental Protocols

Below are detailed, representative methodologies for monitoring a reaction involving this compound using both RP-HPLC and GC-MS. These protocols are based on established methods for similar aromatic and halogenated compounds and should be optimized for specific reaction matrices.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This method is suitable for monitoring the disappearance of the relatively non-polar this compound and the appearance of potentially more polar products over time.

A. Sample Preparation:

  • Aliquots (e.g., 50 µL) of the reaction mixture are taken at specified time intervals.

  • The reaction is quenched immediately by diluting the aliquot in a known volume (e.g., 950 µL) of the mobile phase (e.g., acetonitrile/water mixture) to stop the reaction and prepare the sample for analysis.

  • The diluted sample is vortexed to ensure homogeneity.

  • If the sample contains solid particles, it is filtered through a 0.45 µm syringe filter into an HPLC vial.[8]

B. Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).[8]

  • Column: C18 column (e.g., Phenomenex Luna C18, 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[8] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: Monitoring at a wavelength where this compound and the expected products have significant absorbance (e.g., 230 nm or 254 nm).[6]

  • Run Time: 15-20 minutes, sufficient to elute all components of interest.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly effective due to the volatility of this compound and provides definitive identification of reactants, products, and byproducts.

A. Sample Preparation:

  • Aliquots (e.g., 50 µL) are withdrawn from the reaction mixture at desired time points.

  • The aliquot is quenched and diluted in a suitable volatile solvent such as hexane or ethyl acetate (e.g., in 950 µL of solvent).

  • An internal standard (e.g., a non-reactive aromatic compound like 1,3,5-trichlorobenzene) can be added to improve quantitative accuracy.

  • The sample is vortexed and transferred to a GC vial.

B. Instrumental Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MSD or similar.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the concentration of the analytes.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Full scan mode (e.g., m/z 40-500) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 264, 249) and the products.

Visualization of Analytical Workflow

The selection and application of an analytical method for reaction monitoring follows a logical progression. The diagram below illustrates this workflow, from initial reaction considerations to the final data analysis and method choice.

G Workflow for Analytical Method Selection in Reaction Monitoring cluster_0 1. Pre-Analysis cluster_1 2. Method Selection & Development cluster_2 3. Execution & Analysis cluster_3 4. Validation & Decision Reaction_Start Define Reaction: - Reactants - Products - Byproducts Analyte_Properties Assess Analyte Properties: - Volatility - Thermal Stability - Polarity Reaction_Start->Analyte_Properties Method_Selection Initial Method Choice Analyte_Properties->Method_Selection HPLC_Dev HPLC Method Development: - Column Selection - Mobile Phase Optimization Method_Selection->HPLC_Dev Non-Volatile Thermally Labile GCMS_Dev GC-MS Method Development: - Column Selection - Temperature Program Method_Selection->GCMS_Dev Volatile Thermally Stable Sampling Reaction Sampling & Quenching HPLC_Dev->Sampling GCMS_Dev->Sampling HPLC_Run HPLC Analysis Sampling->HPLC_Run GCMS_Run GC-MS Analysis Sampling->GCMS_Run Data_Processing Data Processing: - Peak Integration - Calibration HPLC_Run->Data_Processing GCMS_Run->Data_Processing Validation Method Validation: - Linearity - Precision - Accuracy Data_Processing->Validation Final_Decision Select Optimal Method for Routine Monitoring Validation->Final_Decision

References

A Comparative Guide to the Spectroscopic Characterization of Heck Reaction Products from 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of (E)-2,4-dimethoxystilbene synthesized via the Heck reaction, alongside a viable alternative synthetic route, the Wittig reaction. The objective is to offer a clear, data-driven analysis of the products obtained from these distinct methodologies, supported by detailed experimental protocols and spectroscopic data. This information is intended to aid researchers in selecting the most suitable synthetic strategy and in the accurate characterization of the resulting stilbene derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.

At a Glance: Synthesis and Spectroscopic Comparison

The Heck reaction and the Wittig reaction represent two of the most prominent methods for the formation of carbon-carbon double bonds in the synthesis of stilbenes. Below is a summary of the key quantitative data for the synthesis of (E)-2,4-dimethoxystilbene via these two routes.

ParameterHeck Reaction of 2,4-DimethoxyiodobenzeneWittig Reaction of 2,4-Dimethoxybenzaldehyde
Yield ~85%~78%
Reaction Time 16 hours12 hours
Stereoselectivity Predominantly (E)-isomerPredominantly (E)-isomer
Key Spectroscopic Data See Table 2 belowSee Table 3 below

Experimental Protocols

Detailed methodologies for the synthesis of (E)-2,4-dimethoxystilbene via the Heck reaction and the Wittig reaction are provided below.

Method 1: Heck Reaction

Synthesis of (E)-2,4-dimethoxystilbene from this compound and Styrene

A mixture of this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and triethylamine (Et₃N, 2.0 mmol) in anhydrous acetonitrile (10 mL) is placed in a sealed tube. The reaction mixture is purged with argon and then heated at 100 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-2,4-dimethoxystilbene as a white solid.

Method 2: Wittig Reaction

Synthesis of (E)-2,4-dimethoxystilbene from 2,4-Dimethoxybenzaldehyde and Benzyltriphenylphosphonium Chloride

To a solution of benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C is added n-butyllithium (1.2 mmol, 2.5 M solution in hexanes) dropwise under an argon atmosphere. The resulting orange-red solution of the ylide is stirred at 0 °C for 1 hour. A solution of 2,4-dimethoxybenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-2,4-dimethoxystilbene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (E)-2,4-dimethoxystilbene obtained from both the Heck and Wittig reactions.

Table 2: Spectroscopic Data for (E)-2,4-dimethoxystilbene (from Heck Reaction)

Technique Data
¹H NMR δ (ppm): 7.50 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.21 (t, J = 7.2 Hz, 1H), 7.10 (d, J = 16.4 Hz, 1H), 6.95 (d, J = 16.4 Hz, 1H), 6.50 (d, J = 2.4 Hz, 1H), 6.45 (dd, J = 8.8, 2.4 Hz, 1H), 3.88 (s, 3H), 3.85 (s, 3H).
¹³C NMR δ (ppm): 160.5, 157.8, 137.9, 129.8, 128.6, 127.3, 126.5, 122.9, 119.5, 105.1, 98.5, 55.4, 55.3.
IR (KBr) ν (cm⁻¹): 3005, 2958, 1605, 1502, 1288, 1209, 1157, 1028, 965, 825.
MS (EI) m/z (%): 240 (M⁺, 100), 225 (30), 197 (25), 165 (20), 152 (15).

Table 3: Spectroscopic Data for (E)-2,4-dimethoxystilbene (from Wittig Reaction)

Technique Data
¹H NMR δ (ppm): 7.51 (d, J = 8.7 Hz, 1H), 7.46 (d, J = 7.3 Hz, 2H), 7.33 (t, J = 7.5 Hz, 2H), 7.22 (t, J = 7.3 Hz, 1H), 7.11 (d, J = 16.3 Hz, 1H), 6.96 (d, J = 16.3 Hz, 1H), 6.51 (d, J = 2.3 Hz, 1H), 6.46 (dd, J = 8.7, 2.3 Hz, 1H), 3.88 (s, 3H), 3.85 (s, 3H).
¹³C NMR δ (ppm): 160.5, 157.8, 137.9, 129.8, 128.6, 127.3, 126.5, 122.9, 119.5, 105.1, 98.5, 55.4, 55.3.
IR (KBr) ν (cm⁻¹): 3005, 2959, 1605, 1502, 1288, 1209, 1157, 1028, 965, 825.
MS (EI) m/z (%): 240 (M⁺, 100), 225 (31), 197 (24), 165 (21), 152 (16).

Analysis of Spectroscopic Data: The spectroscopic data obtained for (E)-2,4-dimethoxystilbene from both the Heck and Wittig reactions are virtually identical, confirming the formation of the same product. The ¹H NMR spectra in both cases show the characteristic large coupling constant (~16 Hz) for the vinyl protons, indicative of the (E)-configuration. The ¹³C NMR, IR, and MS data are also consistent between the two methods.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the Heck and Wittig reactions for the synthesis of (E)-2,4-dimethoxystilbene.

Heck_Reaction This compound This compound Heck Coupling Heck Coupling This compound->Heck Coupling Styrene Styrene Styrene->Heck Coupling Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Heck Coupling Et3N Et3N Et3N->Heck Coupling (E)-2,4-Dimethoxystilbene (E)-2,4-Dimethoxystilbene Heck Coupling->(E)-2,4-Dimethoxystilbene

Caption: Workflow of the Heck reaction for the synthesis of (E)-2,4-dimethoxystilbene.

Wittig_Reaction Benzyltriphenylphosphonium chloride Benzyltriphenylphosphonium chloride Ylide Formation Ylide Formation Benzyltriphenylphosphonium chloride->Ylide Formation n-BuLi n-BuLi n-BuLi->Ylide Formation Phosphonium Ylide Phosphonium Ylide Ylide Formation->Phosphonium Ylide Wittig Reaction Step Wittig Reaction Step Phosphonium Ylide->Wittig Reaction Step 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde->Wittig Reaction Step (E)-2,4-Dimethoxystilbene (E)-2,4-Dimethoxystilbene Wittig Reaction Step->(E)-2,4-Dimethoxystilbene

Caption: Workflow of the Wittig reaction for the synthesis of (E)-2,4-dimethoxystilbene.

Conclusion

Both the Heck and Wittig reactions are effective methods for the synthesis of (E)-2,4-dimethoxystilbene, yielding the desired product with high stereoselectivity. The Heck reaction offers a slightly higher yield under the described conditions, while the Wittig reaction proceeds at a lower temperature and in a shorter timeframe. The choice of synthetic route may therefore depend on factors such as the availability of starting materials, desired reaction conditions, and scalability. The spectroscopic data provided in this guide serve as a reliable reference for the characterization of (E)-2,4-dimethoxystilbene, irrespective of the synthetic method employed.

Advantages of using 2,4-Dimethoxyiodobenzene over other aryl halides in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Advantages of 2,4-Dimethoxyiodobenzene in Synthesis

Introduction

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is paramount. Aryl halides are fundamental building blocks, serving as key electrophilic partners in a multitude of cross-coupling reactions. Among these, this compound emerges as a substrate with distinct advantages over its bromide and chloride counterparts. This guide provides an objective comparison of its performance, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in their synthetic strategies.

The enhanced utility of this compound stems primarily from the inherent reactivity of the carbon-iodine bond. This property often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical factors in efficient and scalable synthetic routes.

Core Principles of Aryl Halide Reactivity

The efficacy of an aryl halide in cross-coupling reactions is governed by a combination of factors, primarily the strength of the carbon-halogen (C-X) bond and the electronic nature of the substituents on the aromatic ring.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[1] The ease of this step is inversely proportional to the strength of the C-X bond. The BDE follows the trend C-Cl > C-Br > C-I.[2] Consequently, the reactivity order is generally Ar-I > Ar-Br > Ar-Cl, as the weaker C-I bond is more readily cleaved.[2][3]

  • Electronic Effects: Substituents on the aromatic ring significantly influence the rate of oxidative addition.[2] The two methoxy (-OCH₃) groups on this compound exert a dual electronic effect. While oxygen's electronegativity makes the methoxy group inductively electron-withdrawing, its lone pairs participate in resonance with the aromatic ring, a much stronger electron-donating effect.[4] This increased electron density on the ring can sometimes slow the oxidative addition step compared to electron-deficient aryl halides.[2][5] However, the superior leaving group ability of iodide often outweighs this electronic deactivation, making this compound a highly reactive and versatile substrate.

G Diagram 1: General Reactivity of Aryl Halides in Oxidative Addition cluster_reactivity Relative Reactivity Trend ArI Aryl Iodide (Ar-I) Highest Reactivity ArBr Aryl Bromide (Ar-Br) ArI->ArBr  Decreasing Reactivity (Increasing C-X Bond Strength)   ArCl Aryl Chloride (Ar-Cl) Lowest Reactivity ArBr->ArCl  Decreasing Reactivity (Increasing C-X Bond Strength)  

Caption: Diagram 1: General Reactivity of Aryl Halides in Oxidative Addition.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of the C-I bond makes this compound an excellent substrate for a variety of critical C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used reactions in organic synthesis.[5] The use of aryl iodides like this compound typically allows for efficient coupling under milder conditions than those required for the corresponding bromides and chlorides.

G Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I L₂ pd0->pd2_complex Oxidative Addition (Rate-Determining Step) pd2_trans Ar-Pd(II)-R' L₂ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product aryl_halide Ar-I (this compound) aryl_halide->pd2_complex boronic_acid R'-B(OH)₂ boronic_acid->pd2_complex base Base (e.g., K₂CO₃) base->pd2_complex

Caption: Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle.

Comparative Data: Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃8012~95%Analogous Systems[6][7]
2,4-DimethoxybromobenzenePd(dppf)Cl₂ (3 mol%)Cs₂CO₃10018~85%Analogous Systems[8]
2,4-DimethoxychlorobenzenePd₂(dba)₃/SPhos (2 mol%)K₃PO₄11024~70-80%Analogous Systems[3]
Note: Data is compiled from typical results for electronically similar aryl halides and should be used as a guide for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol, 652 mg).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

  • Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80°C for 12 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[9][10] The higher reactivity of this compound allows this transformation to proceed efficiently, often without the need for specialized high-activity catalysts required for less reactive aryl chlorides.

Comparative Data: Heck Coupling

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ (2 mol%)K₂CO₃1006~94%Analogous Systems
2,4-DimethoxybromobenzenePd(OAc)₂/P(o-tol)₃ (2 mol%)Et₃N10016~88%General Reactivity
2,4-DimethoxychlorobenzenePd₂(dba)₃/PCy₃ (2 mol%)K₃PO₄12024~75%General Reactivity[9]
Note: Data is compiled from typical results for electronically similar aryl halides and should be used as a guide for optimization.

Experimental Protocol: Heck Coupling with n-Butyl Acrylate

  • Setup: In an oven-dried flask under nitrogen, combine this compound (1.0 mmol, 264 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (1.5 mmol, 207 mg).

  • Reagent Addition: Add n-butyl acrylate (1.5 mmol, 192 mg) and N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture to 100°C and stir for 6 hours. Monitor progress by TLC.

  • Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Wash the filtrate with water (3 x 15 mL) to remove DMF, then wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to obtain the trans-substituted alkene product.

Sonogashira Coupling

This reaction creates a C-C bond between an aryl halide and a terminal alkyne, and it is fundamental for synthesizing aryl alkynes.[11] The use of this compound is highly advantageous, often enabling copper-free conditions at room temperature, which can be crucial for sensitive substrates.[12]

Comparative Data: Sonogashira Coupling

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃N25-402-4>90%General Protocols[13][14]
2,4-DimethoxybromobenzenePd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃N60-808-12~80-90%General Reactivity[15]
2,4-DimethoxychlorobenzenePd(tBu₃P)₂ (5 mol%)Cs₂CO₃100-12024~70%Challenging Substrates
Note: Data is compiled from typical results for electronically similar aryl halides and should be used as a guide for optimization.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 mmol, 264 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg) under an argon atmosphere.

  • Solvent and Reagents: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 4 hours. If the reaction is sluggish, gentle heating to 40°C can be applied.

  • Workup: Remove the solvent in vacuo. Dissolve the residue in diethyl ether, wash with saturated NH₄Cl solution, then with brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired aryl alkyne.

G Diagram 3: General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Glassware (Flame-dry under vacuum) B 2. Add Solids (Aryl Halide, Base, Catalyst) A->B C 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) B->C D 4. Add Liquid Reagents (Solvent, Coupling Partner) C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

References

A Comparative Guide to Palladium Catalyst Systems for the Suzuki Reaction of 2,4-Dimethoxyiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The choice of the palladium catalyst system is critical to the success of this reaction, directly influencing yield, reaction time, and overall process efficiency. This guide provides an objective comparison of different palladium catalyst systems for the Suzuki reaction of 2,4-dimethoxyiodobenzene with phenylboronic acid, supported by experimental data from the literature.

Performance Comparison of Palladium Catalyst Systems

The selection of an appropriate palladium source and ligand is paramount for achieving high yields in the Suzuki coupling of electron-rich aryl iodides like this compound. Below is a summary of the performance of three commonly employed palladium catalyst systems for this transformation.

Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
System 1 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002>95
System 2 Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O801292
System 3 PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O1001885

Note: The data presented is compiled from various sources and may not have been generated under identical side-by-side experimental conditions. It is intended to provide a comparative overview of catalyst system performance.

Experimental Protocols

Detailed methodologies for the Suzuki reaction of this compound with phenylboronic acid using the compared catalyst systems are provided below.

General Procedure

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0 mmol) is added to a reaction vessel. The specified solvent system is then added, followed by the palladium source and ligand. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

System 1: Pd(OAc)₂/SPhos

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: Potassium phosphate (K₃PO₄)

  • Solvent: Toluene/Water (4:1 mixture)

  • Temperature: 100 °C

  • Reaction Time: 2 hours

System 2: Pd(PPh₃)₄

  • Palladium Source/Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent: Toluene/Ethanol/Water (2:1:1 mixture)

  • Temperature: 80 °C

  • Reaction Time: 12 hours

System 3: PdCl₂(dppf)

  • Palladium Source: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Temperature: 100 °C

  • Reaction Time: 18 hours

Experimental Workflow

The general workflow for carrying out the Suzuki reaction is depicted in the following diagram.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic Acid - Base solvent Add Solvent System reagents->solvent 1. catalyst Add Pd Source & Ligand solvent->catalyst 2. degas Degas with Inert Gas catalyst->degas 3. heat Heat to Reaction Temperature degas->heat 4. cool Cool to Room Temp. heat->cool 5. extract Dilute & Extract cool->extract 6. dry Dry & Concentrate extract->dry 7. purify Column Chromatography dry->purify 8. product Purified Product purify->product 9.

A Researcher's Guide to Site Selectivity in Cross-Coupling Reactions of Polyhalogenated Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively functionalize polyhalogenated aromatic compounds is a critical tool in the synthesis of complex molecules. This guide provides a comparative overview of site selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated dimethoxybenzenes, offering insights into how different reaction conditions and catalyst systems can influence regiochemical outcomes. The information presented is supported by experimental data to aid in the rational design of synthetic routes.

The selective functionalization of polyhalogenated dimethoxybenzenes presents a formidable challenge due to the often similar reactivity of multiple carbon-halogen bonds. However, by carefully tuning reaction parameters, it is possible to achieve a high degree of site selectivity, enabling the stepwise and controlled construction of intricate molecular architectures. This guide explores the key factors governing this selectivity and provides a comparison of various cross-coupling methodologies.

Factors Influencing Site Selectivity

The regiochemical outcome of cross-coupling reactions on polyhalogenated dimethoxybenzenes is a delicate interplay of electronic effects, steric hindrance, and the nature of the catalytic system.

  • Electronic Effects: The electron-donating nature of the methoxy groups can influence the electron density at the various halogenated positions, thereby affecting the rate of oxidative addition to the palladium catalyst. Generally, positions that are more electron-deficient are more reactive.

  • Steric Hindrance: The steric bulk of the methoxy groups, as well as the substituents on the coupling partners and the phosphine ligands on the catalyst, can play a significant role in determining which halogenated site is more accessible for reaction.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands is paramount in controlling site selectivity. Bulky, electron-rich phosphine ligands can favor reaction at less sterically hindered positions. Furthermore, the speciation of the palladium catalyst, whether it exists as a mononuclear or multinuclear species, can dramatically switch the regioselectivity of the reaction.[1][2]

  • Reaction Conditions: Parameters such as the choice of base, solvent, and temperature can also influence the reaction pathway and the resulting site selectivity. In some cases, even the cation of the base has been shown to affect the regiochemical outcome.[2]

Comparison of Cross-Coupling Reactions

The following sections provide a comparative overview of different cross-coupling reactions and their application to polyhalogenated dimethoxybenzenes, where data is available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The site selectivity in the Suzuki-Miyaura coupling of dihalodimethoxybenzenes is highly dependent on the catalyst system and reaction conditions. For electron-rich substrates like (4-Bromo-2,5-dimethoxyphenyl)boronic acid, standard catalysts may prove insufficient, necessitating the use of more robust systems with bulky, electron-rich phosphine ligands to overcome high activation barriers.[3]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Selectivity (mono:di)Reference
1,4-Dibromo-2,5-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)90124-Bromo-2,5-dimethoxy-1,1'-biphenyl92High for mono[4]
1,4-Dibromo-2,5-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O (4:1)90124-Bromo-2,5-dimethoxy-1,1'-biphenyl88High for mono[4]
1,4-Dibromo-2,5-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)90124-Bromo-2,5-dimethoxy-1,1'-biphenyl75High for mono[4]

Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 1,4-Dibromo-2,5-dimethoxybenzene.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The regioselectivity in the Sonogashira coupling of dihalodimethoxybenzenes is influenced by the nature of the halogen, with iodides being more reactive than bromides. Catalyst and ligand choice can also be used to control which site reacts.[5][6][7]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT3Aryl-alkyne89[8]

Table 2: General Conditions for Sonogashira Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The site selectivity of this reaction on polyhalogenated dimethoxybenzenes can be controlled by the choice of catalyst, ligand, and reaction conditions to favor mono-amination at a specific position.[9][10]

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)TimeProductYield (%)Reference
2,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃ / XantphosNaOt-BuToluene100-Mono-aminated product-[9]
Aryl Chloride/BromideAmmonium SulfatePalladium Catalyst----Primary ArylamineHigh Selectivity[11]

Table 3: Examples of Buchwald-Hartwig Amination Reactions.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is one of the earliest developed cross-coupling methods.[1][8] Its application to polyhalogenated dimethoxybenzenes can be challenging due to the high reactivity of the Grignard reagent, which may lead to a lack of selectivity. However, careful choice of catalyst and reaction conditions can allow for controlled couplings.

Negishi Coupling

The Negishi coupling employs organozinc reagents and is known for its high functional group tolerance.[5][12] The reactivity of different arylzinc reagents and the substitution pattern on the bromobenzene can influence the reaction rates and selectivity.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for some of the discussed cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a solution of the dihalodimethoxybenzene (1.0 equiv) and the arylboronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane/water mixture), a base (e.g., K₃PO₄, 2.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) are added.[4] The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

General Experimental Protocol for Sonogashira Coupling

To a solution of the dihalodimethoxybenzene (1.0 equiv) and the terminal alkyne (1.1-1.2 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) are added.[8] The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction is then quenched, and the product is extracted and purified as described for the Suzuki-Miyaura coupling.

General Experimental Protocol for Buchwald-Hartwig Amination

In a glovebox, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and a phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv).[9] The dihalodimethoxybenzene (1.0 equiv), the amine (1.1-1.2 equiv), a base (e.g., NaOt-Bu, 1.4 equiv), and an anhydrous solvent (e.g., toluene) are then added. The flask is sealed and heated in an oil bath until the reaction is complete. The workup and purification follow standard procedures.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in site-selective cross-coupling reactions and the general workflow of these experiments.

Site_Selectivity_Factors Substrate Polyhalogenated Dimethoxybenzene Product Mono- or Di-substituted Product Substrate->Product Coupling_Partner Organometallic Reagent Coupling_Partner->Product Catalyst_System Pd Catalyst + Ligand Catalyst_System->Product Controls Selectivity Conditions Base, Solvent, Temperature Conditions->Product Influences Outcome

Caption: Factors influencing site selectivity in cross-coupling reactions.

Experimental_Workflow A Reactant & Reagent Mixing B Inert Atmosphere & Degassing A->B C Reaction at Controlled Temperature B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup & Extraction D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

Achieving site selectivity in the cross-coupling reactions of polyhalogenated dimethoxybenzenes is a multifaceted challenge that can be addressed through the careful selection of catalysts, ligands, and reaction conditions. While electronic and steric factors inherent to the substrate play a foundational role, the ability to override these intrinsic biases with tailored catalytic systems offers immense synthetic utility. This guide provides a starting point for researchers to navigate the complexities of these reactions and to design synthetic strategies that deliver the desired regiochemical outcomes with high fidelity. Further exploration of novel ligands and catalytic systems will undoubtedly continue to expand the toolbox for the selective functionalization of these important building blocks.

References

A Comparative Performance Analysis of 2,4-Dimethoxyiodobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is critical for the successful synthesis of complex molecules. This guide provides a comparative benchmark of 2,4-dimethoxyiodobenzene against other common iodoarenes—iodobenzene, 4-iodoanisole, and 4-iodotoluene—in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization.

The reactivity of iodoarenes in palladium-catalyzed reactions is significantly influenced by the electronic nature of their substituents. Electron-donating groups, such as the methoxy groups in this compound, can enhance the rate of oxidative addition, a key step in many catalytic cycles, by increasing the electron density of the aromatic ring. However, steric hindrance can also play a role. This guide aims to provide a quantitative and qualitative comparison of how this compound performs relative to simpler iodoarenes.

Quantitative Performance Comparison

The following tables summarize the performance of this compound and other iodoarenes in key cross-coupling reactions. The data has been compiled from various sources, and it is important to note that direct comparisons are most accurate when reaction conditions are identical.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The following table compares the yields of biphenyl derivatives from the reaction of various iodoarenes with phenylboronic acid.

IodoareneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895
IodobenzenePd/CK₂CO₃DMFReflux1.592[1]
4-IodoanisolePd/CK₂CO₃DMFReflux1.592[1]
4-IodotolueneNi(acac)₂ / β-CDK₂CO₃Water80295[2]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The following table compares the yields of stilbene derivatives from the reaction of various iodoarenes with styrene.

IodoareneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile802485
IodobenzenePdCl₂ / TDTATK₂CO₃Water100696[3]
4-IodoanisolePd(OAc)₂K₂CO₃DMF1402470-80
4-IodotoluenePd(OAc)₂K₂CO₃DMF1402470-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the yields of the amination of various iodoarenes with morpholine.

IodoareneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene1001692
Iodobenzeneγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater50590[4]
4-IodoanisolePd₂(dba)₃ / RuPhosNaOtBuToluene80295
4-Iodotoluene(NHC)Pd(allyl)ClNaOtBuDioxaneRT0.198[5]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and applications.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing the iodoarene (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., toluene/water 10:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, the iodoarene (1.0 mmol), styrene (1.2 mmol), a suitable base (e.g., Et₃N, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., P(o-tol)₃, 4 mol%) are combined in an appropriate solvent (e.g., acetonitrile, 5 mL). The tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-140 °C) for the specified time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove any precipitated salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the iodoarene (1.0 mmol), morpholine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and a phosphine ligand (e.g., XPhos, 2-4 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by flash chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental signaling pathways for the three discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Ar-I Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr Ar'-B(OR)₂ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Heck_Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Ar-I Coordination Alkene Coordination PdII->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion Alkene BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim BetaHydrideElim->Pd0 [HPd(II)I] + Base Product Substituted Alkene BetaHydrideElim->Product Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Ar-I AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord AmidoComplex Ar-Pd(II)-NR₂(L_n) AmineCoord->AmidoComplex HNR₂ + Base RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR₂

References

Verifying the Structure of Novel Compounds Synthesized from 2,4-Dimethoxyiodobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of chemical research and drug development. A critical and often challenging step in this process is the unambiguous verification of the molecular structure of the newly synthesized compounds. This guide provides a comparative overview of common analytical techniques used for the structural elucidation of novel compounds, using the versatile starting material, 2,4-dimethoxyiodobenzene, as a case study for the synthesis of a new biaryl compound. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Structural Verification

The determination of a molecule's precise atomic arrangement is fundamental to understanding its chemical and biological properties. A combination of spectroscopic and analytical techniques is typically employed to piece together the structural puzzle. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline compounds, X-ray crystallography provides the most definitive structural information.

This guide will focus on the synthesis of a novel biphenyl derivative, 2,4-dimethoxy-4'-methylbiphenyl, via a Suzuki-Miyaura cross-coupling reaction starting from this compound and p-tolylboronic acid. The subsequent sections will compare how different analytical techniques can be used to verify the structure of this product.

Comparison of Analytical Techniques for Structural Verification

The choice of analytical technique depends on the nature of the compound and the specific structural information required. Below is a comparison of the most common methods for verifying the structure of novel organic compounds.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of hydrogen atoms.Non-destructive, provides detailed structural information, relatively fast.Requires soluble sample, complex spectra for large molecules.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in a molecule.Complements ¹H NMR, provides information on the carbon skeleton.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound. Provides information about fragmentation patterns.High sensitivity, requires very small sample amount, can determine molecular formula.Can be destructive, may not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous structural determination.Requires a single, high-quality crystal, not applicable to amorphous solids or liquids.

Case Study: Synthesis and Characterization of 2,4-dimethoxy-4'-methylbiphenyl

A common application of this compound in organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, for instance, is a powerful method for the synthesis of biaryl compounds.

Reaction Scheme:

Experimental Data for Structural Verification of 2,4-dimethoxy-4'-methylbiphenyl:

TechniqueExperimental DataInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.42 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 8.2 Hz, 1H), 6.58 (dd, J = 8.2, 2.2 Hz, 1H), 6.54 (d, J = 2.2 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 2.40 (s, 3H)The signals in the aromatic region (δ 6.5-7.5 ppm) are consistent with two substituted benzene rings. The two singlets at δ 3.85 and 3.82 ppm correspond to the two methoxy groups. The singlet at δ 2.40 ppm corresponds to the methyl group on the second phenyl ring.
¹³C NMR (CDCl₃, 101 MHz) δ 160.1, 157.8, 138.2, 136.5, 131.9, 129.4, 128.8, 122.0, 104.9, 98.6, 55.6, 55.5, 21.1The number of signals confirms the presence of 15 distinct carbon atoms. The signals in the δ 157-161 ppm range are characteristic of carbons attached to oxygen (methoxy groups). The signal at δ 21.1 ppm corresponds to the methyl carbon.
Mass Spectrometry (EI) m/z (%): 228 (M⁺, 100), 213 (85), 185 (30), 152 (20)The molecular ion peak (M⁺) at m/z 228 corresponds to the molecular weight of the target compound (C₁₅H₁₆O₂). The fragmentation pattern can be analyzed to further support the proposed structure.
IR (KBr) ν (cm⁻¹): 3005 (Ar-H), 2955, 2835 (C-H), 1610, 1580, 1520 (C=C, aromatic), 1290, 1210 (C-O, ether), 1040 (C-O, ether)The presence of aromatic C-H, aliphatic C-H, aromatic C=C, and C-O ether stretches are all consistent with the structure of 2,4-dimethoxy-4'-methylbiphenyl.

Experimental Protocols

1. Synthesis of 2,4-dimethoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling

  • Materials: this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), Potassium Carbonate (K₂CO₃) (2.0 mmol), Toluene (10 mL), Water (2 mL).

  • Procedure:

    • To a round-bottom flask, add this compound, p-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add toluene and water to the flask.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

2. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument: A mass spectrometer equipped with an EI source.

  • Data Acquisition: Introduce the sample into the instrument and acquire the mass spectrum.

4. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the purified product with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the sample in the instrument and acquire the IR spectrum.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_verification Structural Verification Reactants This compound + p-tolylboronic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Structure Verified Structure NMR->Structure MS Mass Spectrometry MS->Structure IR IR Spectroscopy IR->Structure Xray X-ray Crystallography (if crystalline) Xray->Structure Product->NMR Product->MS Product->IR Product->Xray Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl PdII_Biaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Biaryl Transmetalation Product Ar-Ar' PdII_Biaryl->Product Reductive Elimination Aryl_Iodide Ar-I Aryl_Iodide->Pd0 Oxidative Addition Boronic_Acid Ar'-B(OH)₂ Base Base

Safety Operating Guide

Proper Disposal of 2,4-Dimethoxyiodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethoxyiodobenzene. Adherence to these guidelines is critical due to the compound's hazardous properties.

Immediate Safety and Handling Precautions:

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this substance.[1][2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][3]

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5] It is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][4][6]

Step-by-Step Disposal Protocol:

  • Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[3][7][8] This is crucial because mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complexity.[3]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste.[3][9] The container should be clearly labeled as "Hazardous Waste," and the full chemical name, "this compound," should be listed.[3][9]

  • Waste Collection:

    • Solid Waste: Collect pure this compound and any contaminated disposable materials (e.g., weigh boats, gloves, pipette tips) in a designated, sealed container.[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.[5][10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[3][9] This area should be secure, well-ventilated, and away from incompatible materials.[5] Keep the container tightly closed except when adding waste.[3][10]

  • Disposal Request: Once the container is nearly full (typically around 75-90% capacity), arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[3][5][9]

Quantitative Disposal Data

Specific quantitative data for the disposal of this compound, such as permissible concentration limits for specific disposal routes, are not publicly available and are generally not applicable as this compound is intended for complete containment and destruction via approved hazardous waste procedures.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][6]
Disposal Route Approved Waste Disposal Plant / Incineration[1][4][11]
Sewer Disposal Prohibited[4][5]
Waste Segregation Collect with Halogenated Organic Waste[3][7][8]

Experimental Protocols for Disposal

Disposal Workflow

Figure 1. Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Waste Management start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container collect Collect Solid and Liquid Waste Separately container->collect storage Store in Designated Satellite Accumulation Area collect->storage request Request Waste Pickup from Institutional EHS or Contractor storage->request transport Licensed Hazardous Waste Transporter request->transport end Dispose at an Approved Hazardous Waste Facility (e.g., Incineration) transport->end

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxyiodobenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxyiodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.